Nodaga-nhs
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O10/c24-14-2-3-15(25)23(14)33-18(30)4-1-13(19(31)32)22-9-7-20(11-16(26)27)5-6-21(8-10-22)12-17(28)29/h13H,1-12H2,(H,26,27)(H,28,29)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYQZCZUWQXKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1407166-70-4 | |
| Record name | Nodaga-nhs | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1407166704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NODAGA-NHS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJA4R92MA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to NODAGA-NHS: A Core Component in Modern Radiopharmaceuticals
NODAGA-NHS is a bifunctional chelator that has become a cornerstone in the development of targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications.[1] Its structure is meticulously designed to first covalently attach to a biological targeting molecule, such as a peptide or antibody, and then to securely encapsulate a diagnostic or therapeutic radioisotope. This guide provides a comprehensive overview of its chemical properties, scientific applications, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.
Core Chemical Properties and Structure
This compound, chemically known as 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid, is a derivative of the 1,4,7-triazacyclononane (NOTA) macrocycle.[1][2] It features two key components: the NODAGA (1,4,7-triazacyclononane, 1-glutaric acid-4,7-diacetic acid) moiety, which acts as the chelating agent for radiometals, and the N-hydroxysuccinimide (NHS) ester, a reactive group for conjugation to biomolecules.[1]
The NHS ester provides a highly efficient and specific reaction with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue) under mild conditions to form a stable amide bond.[1][3] The NODAGA portion forms a stable complex with various radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are used in Positron Emission Tomography (PET) imaging.[1][4]
Caption: Conceptual breakdown of the this compound bifunctional chelator.
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈N₄O₁₀ | [2] |
| Molecular Weight | 472.45 g/mol | [2][5] |
| IUPAC Name | 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid | [2] |
| CAS Number | 1407166-70-4 | [2] |
Scientific Uses and Applications
The primary application of this compound is in the creation of targeted radiopharmaceuticals.[1] This involves a two-stage process: first, the conjugation of this compound to a targeting biomolecule, and second, the radiolabeling of the resulting conjugate with a suitable radioisotope.
The NHS ester of this compound reacts with primary amines on biomolecules like peptides and antibodies to form stable amide bonds.[1][3] This conjugation is a critical step in creating a precursor for the final radiopharmaceutical.[1] The reaction is typically performed in amine-free buffers at a slightly alkaline pH to ensure the target amine is deprotonated and thus nucleophilic.
Caption: Reaction scheme for conjugating this compound to a biomolecule.
Once conjugated to a targeting vector, the NODAGA moiety serves as an efficient chelator for various radiometals. Its high affinity and rapid complexation kinetics make it particularly suitable for isotopes like ⁶⁸Ga and ⁶⁴Cu.
-
Gallium-68 (⁶⁸Ga): Studies have demonstrated that NODAGA can achieve high radiolabeling yields with ⁶⁸Ga under milder conditions than other common chelators like DOTA, sometimes even at room temperature.[1] This is advantageous for sensitive biomolecules that may be damaged by heat. Optimal labeling is often achieved at elevated temperatures (e.g., 80°C) to ensure high radiochemical yield, especially given the short half-life of ⁶⁸Ga.[6]
-
Copper-64 (⁶⁴Cu): NODAGA also shows excellent properties for chelating ⁶⁴Cu.[1] Research comparing NODAGA with DOTA for ⁶⁴Cu labeling of the antibody trastuzumab found that NODAGA was significantly superior, achieving higher radiochemical yields under mild, room-temperature conditions.[1][7] While full incorporation can be achieved with DOTA, NODAGA often requires less harsh conditions.[7] For example, labeling of NODAGA-trastuzumab has achieved up to 80% incorporation.[4][7]
The stability of the resulting radiometal complex is crucial for in vivo applications to prevent the release of the radioisotope, which could lead to off-target radiation and poor imaging quality.[1]
| Radioisotope | Biomolecule Conjugate | Labeling Conditions | Radiochemical Yield/Incorporation | Source |
| ⁶⁸Ga | Pamidronic Acid | 80°C, optimized time | > 85% | [6] |
| ⁶⁴Cu | Trastuzumab | Room temperature, 15 min | ~80% | [7] |
| ⁶⁴Cu | JR11 (Peptide) | 95°C, 10 min | > 99% | [1] |
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the key experiments involving this compound.
This protocol is adapted from methodologies for conjugating NHS esters to antibodies like trastuzumab.[5][7]
Materials:
-
Antibody (e.g., Trastuzumab) solution (1-10 mg/mL)
-
This compound ester
-
Conjugation Buffer: 0.1 M Borate-buffered saline or 0.1 M Sodium Bicarbonate buffer, pH 8.5. Amine-free buffers are critical.[8]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification System: Size-exclusion chromatography (e.g., PD-10 column)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Buffer Exchange: Ensure the antibody is in the appropriate conjugation buffer (pH 8.5). If not, perform a buffer exchange using a desalting column or dialysis.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mM). The NHS-ester moiety is susceptible to hydrolysis, so do not store the solution.[8]
-
Conjugation Reaction: Add a molar excess of the this compound solution to the antibody solution. A 5- to 20-fold molar excess is a typical starting point.[5][7]
-
Incubation: Incubate the reaction mixture. Common conditions are 20 hours at 4°C or 1-2 hours at room temperature with gentle mixing.[5][7]
-
Quenching (Optional): To stop the reaction, add a small volume of Quenching Buffer to react with any excess NHS esters.
-
Purification: Remove excess, unreacted this compound and byproducts from the antibody conjugate using a size-exclusion chromatography column (e.g., PD-10), eluting with a suitable buffer like PBS or 0.1 M NaOAc (pH 5.64).[7]
-
Characterization: Collect fractions and determine the protein concentration (e.g., via Nanodrop). The final conjugate can be characterized by methods like HPLC to confirm conjugation.
This protocol is a generalized procedure based on the labeling of NODAGA-trastuzumab.[7]
Materials:
-
NODAGA-antibody conjugate (e.g., 100 µg)
-
[⁶⁴Cu]CuCl₂ solution (activity as required, e.g., 200 MBq)
-
Labeling Buffer: 0.1 M Sodium Acetate (NaOAc), pH 5.64
-
Purification System: Size-exclusion chromatography (e.g., PD-10 column)
-
Saline or PBS for elution
Procedure:
-
Reaction Setup: In a sterile, low-binding microcentrifuge tube, combine the NODAGA-antibody conjugate with the labeling buffer.
-
Add Radioisotope: Add the [⁶⁴Cu]CuCl₂ solution to the tube. The total reaction volume should be kept minimal (e.g., 200-500 µL).
-
Incubation: Incubate the reaction at room temperature for 60 minutes. For other conjugates or isotopes like ⁶⁸Ga, heating may be required (e.g., 10-15 minutes at 80-95°C).[1][6]
-
Quality Control: Determine the radiochemical purity (RCP) of the crude product using methods like instant thin-layer chromatography (iTLC) to quantify the percentage of incorporated ⁶⁴Cu versus free ⁶⁴Cu.
-
Purification: If the RCP is below the desired threshold (typically >95%), purify the radiolabeled conjugate using a size-exclusion column, eluting with sterile saline or PBS.
-
Final Formulation: Collect the purified product, perform a final RCP check, and formulate in a sterile solution for in vivo use.
Caption: Workflow for developing a radiopharmaceutical using this compound.
References
- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]
- 2. This compound | C19H28N4O10 | CID 118245608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NODA-GA-NHS ester - www.chematech-mdt.com [chematech-mdt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | EGFR | 1407166-70-4 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Audience: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Fundamental Principles of NODAGA-NHS Chelation
This guide provides a comprehensive overview of the core principles underlying this compound chelation, a critical technology in the development of radiopharmaceuticals for imaging and therapy. We will explore its chemical structure, reaction mechanisms, and practical applications, supported by quantitative data and detailed experimental protocols.
Core Principles of this compound Chelation
NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a bifunctional chelator derived from the well-established NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle.[1][2] Its design incorporates two key functional components: a powerful chelating core and a reactive arm for conjugation to biomolecules.
-
The Chelating Core (NODAGA): The fundamental structure is based on a 1,4,7-triazacyclononane ring, which, along with its acetate and glutaric acid arms, provides multiple donor atoms (three nitrogens and three carboxyl oxygens). This polydentate nature allows it to form exceptionally stable complexes with various metal ions through the "chelate effect."[1] The cavity size of the macrocycle is particularly well-suited for trivalent metals like Gallium-68 (⁶⁸Ga), leading to high thermodynamic stability.[2] It also forms stable complexes with other medically relevant radiometals, such as Copper-64 (⁶⁴Cu).[1][3]
-
The Reactive Moiety (NHS Ester): To be useful in drug development, the chelator must be attached to a targeting molecule (e.g., a peptide or antibody). NODAGA is functionalized with a glutaric acid arm, and the distal carboxylic acid is activated to form an N-Hydroxysuccinimide (NHS) ester.[1] This NHS ester is a highly efficient, amine-reactive functional group. It readily reacts with primary amines (–NH₂), such as those on the N-terminus of a protein or the side chain of a lysine residue, via a nucleophilic acyl substitution mechanism.[1][4] This reaction forms a stable, covalent amide bond, effectively "conjugating" the NODAGA chelator to the biomolecule.[1] The efficiency of this reaction is critically dependent on pH, typically performed in a slightly alkaline buffer (pH 7.2-8.5).[1][4]
Quantitative Data
The performance of a chelator is defined by its stability with the radiometal and the efficiency of the labeling process.
Table 1: Thermodynamic Stability Constants (log K) of Ga³⁺ Complexes
| Chelator | log K Value | Key Characteristics |
| NODAGA | High (surpasses DOTA) | Forms highly stable complexes with Ga³⁺.[2] |
| NOTA | ~31.0 | Considered one of the strongest chelators for Ga³⁺ due to ideal cavity size.[2] |
| DOTA | Lower than NOTA/NODAGA | Still forms stable complexes but is thermodynamically less favorable for Ga³⁺.[2][5] |
| DTPA | Lower than NOTA | Acyclic chelator, generally forms less stable complexes than macrocyclic ones.[2] |
Table 2: Typical Radiolabeling and Conjugation Parameters
| Parameter | Condition | Outcome / Note |
| Conjugation pH | 8.0 - 8.5 | Optimal for NHS ester reaction with primary amines; avoids hydrolysis.[4][6] |
| Conjugation Molar Ratio | 5-20 fold excess of this compound | Increasing the molar excess of the chelator can improve conjugation yield.[6][7] |
| Radiolabeling pH (⁶⁸Ga) | 4.0 - 5.0 | Optimal for achieving high radiochemical purity.[6] |
| Radiolabeling Temperature | 25°C - 95°C | NODAGA allows for rapid labeling even at room temperature, a key advantage.[3][8] |
| Radiolabeling Time | 5 - 15 minutes | Fast kinetics allow for short incubation times, crucial for short-lived isotopes.[6] |
| Radiochemical Yield | >95% | High yields are routinely achievable under optimized conditions.[5] |
Mandatory Visualizations
The following diagrams illustrate the core chemical pathway and a typical experimental workflow involving this compound.
Caption: Chemical pathway of this compound bioconjugation and subsequent radiometal chelation.
Caption: Standard experimental workflow for creating a NODAGA-based radiopharmaceutical.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization is required for specific biomolecules and radiometals.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the covalent attachment of the NODAGA chelator to a monoclonal antibody (mAb).
A. Materials:
-
Monoclonal Antibody (mAb): Purified, in an amine-free buffer (e.g., PBS). Concentration should be known.
-
This compound ester: Lyophilized powder.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M Sodium Borate or Sodium Carbonate buffer, pH 8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis cassette (e.g., 10 kDa MWCO).
B. Methodology:
-
Antibody Preparation: If the mAb is not in an appropriate buffer, perform a buffer exchange into the Reaction Buffer using a centrifugal concentrator or dialysis. Adjust the final concentration to 5-10 mg/mL.[7]
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Calculate the volume of this compound stock solution needed to achieve a 10- to 20-fold molar excess relative to the mAb.
-
Slowly add the calculated volume of this compound stock to the mAb solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification:
-
Separate the NODAGA-mAb conjugate from unreacted this compound and byproducts.
-
Equilibrate an SEC column (e.g., PD-10) with sterile PBS.
-
Apply the reaction mixture to the column and elute with PBS. Collect fractions corresponding to the high molecular weight protein peak.
-
Alternatively, purify the conjugate by dialyzing against PBS for 24-48 hours with multiple buffer changes.
-
-
Characterization: Determine the final protein concentration (e.g., BCA assay) and the average number of chelators per antibody, if required (via isotopic dilution assay or mass spectrometry). Store the conjugate at 4°C or -80°C.
Protocol 2: Radiolabeling of NODAGA-Antibody Conjugate with Gallium-68 (⁶⁸Ga)
This protocol outlines the incorporation of ⁶⁸Ga into the purified NODAGA-mAb conjugate.
A. Materials:
-
NODAGA-mAb conjugate: Purified from Protocol 1.
-
⁶⁸Ge/⁶⁸Ga Generator: Eluted with 0.1 M HCl.
-
Reaction Buffer: 0.1 M Sodium Acetate or HEPES buffer, pH 4.5.
-
Metal-free water and vials.
-
Quality Control System: Instant thin-layer chromatography (iTLC) strips (e.g., ITLC-SG) with a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.5) or a radio-HPLC system.
B. Methodology:
-
Preparation: In a metal-free vial, add a specific amount of the NODAGA-mAb conjugate (typically 50-100 µg).
-
pH Adjustment: Add the Reaction Buffer to the vial to bring the total volume to approximately 400 µL and ensure the final pH is between 4.0 and 4.5.
-
Radiolabeling Reaction:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator to obtain ⁶⁸GaCl₃ in 0.1 M HCl.
-
Add the desired amount of ⁶⁸Ga activity (e.g., 100-500 MBq) to the vial containing the buffered conjugate.
-
Gently mix and incubate at room temperature (or up to 60-95°C for some conjugates to speed up kinetics) for 5-15 minutes.[6]
-
-
Quality Control (QC):
-
Determine the radiochemical purity (RCP) to quantify the percentage of ⁶⁸Ga successfully chelated by the conjugate versus free ⁶⁸Ga.
-
Spot a small aliquot of the reaction mixture onto an iTLC strip.
-
Develop the strip using the mobile phase. In a typical system, the ⁶⁸Ga-NODAGA-mAb remains at the origin (Rf = 0.0), while free ⁶⁸Ga moves with the solvent front (Rf = 1.0).
-
Analyze the strip using a radio-TLC scanner to calculate the RCP. A successful labeling should yield an RCP >95%.
-
-
Final Formulation: If the RCP is acceptable, the product can be formulated in a suitable buffer (e.g., saline with 0.1% Tween 80) for in vivo use. No further purification is typically needed if the RCP is high.
References
- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NODAGA Derivatives as Chelating Agents for Radioactive Isotopes | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nodaga-NHS: Chemical Properties, Structure, and Applications
Introduction
Nodaga-NHS, also known as NODA-GA-NHS ester, is a bifunctional chelator that has garnered significant attention in the fields of radiopharmaceutical development and molecular imaging.[1] Its robust chemical properties and versatile reactivity make it an invaluable tool for researchers and scientists in drug development. This guide provides a comprehensive overview of the chemical structure, properties, and common experimental protocols involving this compound, tailored for a technical audience.
Chemical Structure and Properties
This compound is a derivative of the 1,4,7-triazacyclononane-1,4-diacetate (NODA) macrocycle, featuring a glutaric acid arm functionalized with an N-hydroxysuccinimide (NHS) ester.[1] This NHS ester group is highly reactive towards primary amines, enabling the covalent conjugation of Nodaga to a wide range of biomolecules, such as peptides, antibodies, and nanoparticles.[1][2] The core triazacyclononane structure serves as an efficient chelating agent for various radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[3][4]
The chemical identity and key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid | [5][6] |
| CAS Number | 1407166-70-4 | [1][3][5] |
| Molecular Formula | C₁₉H₂₈N₄O₁₀ | [3][5][6] |
| Molecular Weight | 472.4 g/mol | [1][5][6] |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O | [1][5][6] |
| Appearance | Typically exists as a solid at room temperature | [3] |
| Purity | >90% (Note: NHS esters can degrade over time) | [7] |
Solubility and Stability
This compound is generally soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][3] Its solubility in aqueous solutions is limited, and it is susceptible to hydrolysis, particularly at higher pH values.[1] The NHS ester is the primary site of hydrolysis, which converts the active ester back to the unreactive carboxylate form of Nodaga.[1] To minimize hydrolysis, it is recommended to prepare solutions of this compound immediately before use and to conduct conjugation reactions in a pH range of 7.0-8.5.[1]
The stability of the radiometal complexes formed with Nodaga is a critical attribute. [64Cu]Cu-NODAGA complexes have demonstrated high stability in human serum and when challenged with competing chelators like EDTA.[1][8] Similarly, [68Ga]NODAGA conjugates have shown considerable stability in vitro.[1] This high stability is crucial for in vivo applications to prevent the release of the radiometal and subsequent off-target accumulation.[1]
Experimental Protocols
The primary application of this compound is the conjugation to biomolecules and subsequent radiolabeling. The following sections provide a detailed methodology for these key experiments.
Conjugation of this compound to a Biomolecule (e.g., Antibody)
This protocol describes the general procedure for conjugating this compound to a primary amine-containing biomolecule, such as an antibody (e.g., Trastuzumab).
Materials:
-
This compound ester
-
Biomolecule (e.g., Trastuzumab) solution in a suitable buffer (e.g., 0.1 M borate-buffered saline, pH 8.0-8.5)
-
Anhydrous, water-miscible organic solvent (e.g., DMF or DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Reaction vessels
-
pH meter
Procedure:
-
Prepare the this compound solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.[1]
-
Prepare the biomolecule solution: Ensure the biomolecule is in a buffer that is free of primary amines (e.g., Tris) and adjusted to a pH between 7.0 and 8.5.[1] A common choice is 0.1 M borate buffer.[2]
-
Perform the conjugation reaction: Add a molar excess of the this compound stock solution to the biomolecule solution. The molar ratio will depend on the desired degree of labeling and should be optimized for each specific biomolecule.[2] For example, ratios of 5, 20, or 100-fold excess of this compound to the antibody have been reported.[2]
-
Incubate the reaction: Allow the reaction to proceed for a set amount of time. Incubation can be performed at 4°C for extended periods (e.g., 20 hours) or at room temperature for shorter durations.[2]
-
Purify the conjugate: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography.[2] Elute the column with a suitable buffer, such as 0.1 M sodium acetate (pH 5.6).[2]
-
Characterize the conjugate: Determine the concentration of the purified Nodaga-biomolecule conjugate using a suitable method (e.g., HPLC or Nanodrop).[2] The number of chelators per biomolecule can be estimated by mass spectrometry (e.g., MALDI-TOF).[2]
Radiolabeling of Nodaga-Conjugate with ⁶⁴Cu
This protocol outlines the steps for radiolabeling the Nodaga-conjugated biomolecule with Copper-64.
Materials:
-
Nodaga-conjugated biomolecule
-
[⁶⁴Cu]CuCl₂ in 0.1 M HCl
-
0.2 M sodium acetate buffer (pH 5.5)
-
Reaction vial
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Prepare the reaction mixture: In a reaction vial, add the Nodaga-conjugated biomolecule solution.
-
Add the radiometal: To the vial, add the [⁶⁴Cu]CuCl₂ solution followed by the sodium acetate buffer to adjust the pH to approximately 5.5.[8]
-
Incubate for labeling: Incubate the reaction mixture at a controlled temperature. For ⁶⁴Cu labeling of Nodaga conjugates, incubation at 37°C for 60 minutes has been shown to be effective.[8]
-
Perform quality control: Determine the radiochemical purity of the [⁶⁴Cu]Cu-Nodaga-biomolecule by radio-TLC or radio-HPLC to ensure that the incorporation of the radiometal is high (typically >95%).[8]
Visualizations
The following diagrams illustrate key aspects of this compound chemistry and its application workflow.
Caption: Chemical structure of this compound.
Caption: Conjugation reaction of this compound with a biomolecule.
References
- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]
- 2. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | EGFR | 1407166-70-4 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy this compound | 1407166-70-4 [smolecule.com]
- 6. This compound | C19H28N4O10 | CID 118245608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to NODAGA-NHS for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid (NODAGA) conjugated to an N-hydroxysuccinimide (NHS) ester, a bifunctional chelator of significant interest for positron emission tomography (PET) imaging. We will delve into its core principles, experimental protocols, and applications, presenting quantitative data in easily comparable formats and visualizing key processes.
Introduction to NODAGA-NHS
This compound has emerged as a versatile and efficient bifunctional chelator for the development of radiopharmaceuticals for PET imaging. Its core structure consists of a triazacyclononane-based chelating moiety, NODAGA, which forms stable complexes with various radiometals, notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The NHS ester is a reactive group that facilitates covalent conjugation to targeting biomolecules, such as peptides and antibodies, through the formation of stable amide bonds with primary amines (e.g., the ε-amino group of lysine residues). This allows for the specific delivery of the radioisotope to tissues and cells of interest, enabling non-invasive visualization and quantification of biological processes.[1]
The choice of chelator can significantly impact the biodistribution and imaging characteristics of a radiopharmaceutical.[2] NODAGA has shown advantages over the more traditional chelator, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), in certain applications, including milder radiolabeling conditions and potentially improved in vivo stability and tumor-to-background ratios.[2][3]
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound, from conjugation to in vivo evaluation.
Conjugation of this compound to a Targeting Peptide
This protocol describes a general method for conjugating this compound to a peptide containing a primary amine.
Materials:
-
Targeting peptide with a primary amine (e.g., containing a lysine residue)
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5) or similar amine-free buffer
-
PD-10 desalting column or equivalent size-exclusion chromatography system
-
Deionized water
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the targeting peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
This compound Solution: Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 3-5 molar excess of the this compound solution to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature, protected from light.
-
Purification: Purify the NODAGA-conjugated peptide using a PD-10 desalting column equilibrated with deionized water to remove unconjugated this compound and salts.
-
Lyophilization: Freeze-dry the purified conjugate to obtain a stable powder.
-
Characterization: Confirm the successful conjugation and determine the molecular weight of the final product using mass spectrometry (e.g., MALDI-TOF or LC-MS).
Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol outlines the radiolabeling of a NODAGA-conjugated peptide with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
NODAGA-conjugated peptide
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile water for injection
-
Heating block or water bath
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline solution
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.
-
Reaction Mixture: In a sterile vial, add 10-50 µg of the NODAGA-conjugated peptide dissolved in sterile water.
-
Buffering: Add sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.5.
-
Radiolabeling: Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the reaction vial.
-
Incubation: Incubate the reaction mixture at 80-95°C for 5-10 minutes. Some NODAGA conjugates can also be labeled efficiently at room temperature, though this may require a higher precursor amount.[4]
-
Purification (if necessary): Condition a C18 Sep-Pak cartridge with ethanol followed by sterile water. Pass the reaction mixture through the cartridge. Wash with sterile water to remove unreacted ⁶⁸Ga. Elute the ⁶⁸Ga-NODAGA-peptide with a small volume of ethanol/water mixture.
-
Formulation: Evaporate the ethanol and reconstitute the final product in sterile saline for injection.
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.
Radiolabeling with Copper-64 (⁶⁴Cu)
This protocol describes the radiolabeling of a NODAGA-conjugated antibody with ⁶⁴Cu.
Materials:
-
⁶⁴CuCl₂ in 0.1 M HCl
-
NODAGA-conjugated antibody
-
0.1 M Ammonium acetate buffer (pH 5.5)
-
PD-10 desalting column
-
Sterile saline
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Antibody Preparation: Dissolve the NODAGA-conjugated antibody in 0.1 M ammonium acetate buffer (pH 5.5).
-
Radiolabeling: Add the ⁶⁴CuCl₂ solution (typically 5-10 MBq per 100 µg of antibody) to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37-40°C for 30-60 minutes with gentle shaking. Room temperature labeling is also often feasible.
-
Purification: Purify the ⁶⁴Cu-NODAGA-antibody using a PD-10 desalting column equilibrated with sterile saline to remove unchelated ⁶⁴Cu.
-
Quality Control: Assess the radiochemical purity by radio-TLC or radio-HPLC.
Data Presentation
This section summarizes quantitative data from various studies to facilitate comparison of NODAGA-based radiotracers.
Radiolabeling Efficiency and Purity
| Radiotracer | Radionuclide | Precursor Amount | Temperature (°C) | Time (min) | Radiochemical Purity (%) | Reference |
| ⁶⁸Ga-NODAGA-AMBA | ⁶⁸Ga | Not Specified | Not Specified | Not Specified | >98 | [1] |
| ⁶⁸Ga-NODAGA-c(NGR) | ⁶⁸Ga | Not Specified | 95 | 10 | >98 | [2] |
| ⁶⁸Ga-DOTAGA-c(NGR) | ⁶⁸Ga | Not Specified | 95 | 10 | >98 | [2] |
| ⁶⁸Ga-HBED-CC-c(NGR) | ⁶⁸Ga | Not Specified | Room Temp | 5 | >98 | [2] |
| ⁶⁸Ga-PSMA-11 | ⁶⁸Ga | 20 µg | 100 | 10 | 99.06 ± 0.10 | [5] |
| ⁶⁴Cu-NODAGA-JR11 | ⁶⁴Cu | Not Specified | Not Specified | Not Specified | >95 | [6] |
| ⁶⁴Cu-DOTA-TATE | ⁶⁴Cu | Not Specified | Not Specified | Not Specified | >95 | [6] |
In Vitro Stability
| Radiotracer | Medium | Time (h) | Stability (%) | Reference |
| ⁶⁸Ga-PSMA-11 | Saline | 4 | >98 | [5] |
| ⁶⁸Ga-PSMA-11 | Serum | 1 | >95 | [5] |
| ⁶⁸Ga-NODAGA-CDP1 | Not Specified | 3 | >95 | [4] |
| ⁶⁸Ga-DOTA-CDP1 | Not Specified | 3 | >95 | [4] |
Comparative Biodistribution Data (Tumor Uptake, %ID/g)
| Radiotracer | Tumor Model | 1h p.i. | 2h p.i. | 4h p.i. | Reference |
| ⁶⁸Ga-NODAGA-JR11 | NET Xenograft | 15.6 ± 3.4 | - | 12.8 ± 2.1 | [3] |
| ⁶⁸Ga-DOTATATE | NET Xenograft | 10.2 ± 2.1 | - | 7.9 ± 1.5 | [3] |
| ⁶⁴Cu-NODAGA-JR11 | NCI-H69 Xenograft | 27.5 ± 5.9 | - | 25.1 ± 3.8 | [6] |
| ⁶⁴Cu-DOTA-TATE | NCI-H69 Xenograft | 15.2 ± 2.9 | - | 12.5 ± 2.1 | [6] |
| ⁶⁸Ga-NODAGA-AMBA | PC-3 Xenograft | 3.78 ± 0.93 | - | - | [1] |
| ⁴⁴Sc-NODAGA-AMBA | PC-3 Xenograft | 4.56 ± 0.45 | - | - | [1] |
Visualizations
This section provides diagrams created using Graphviz to illustrate key concepts and workflows.
This compound Conjugation Chemistry
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative evaluation of 68 Ga-labeled NODAGA, DOTAGA, and HBED-CC-conjugated cNGR peptide chelates as tumor-targeted molecular imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head-to-Head Comparison of 68Ga-NODAGA-JR11 and 68Ga-DOTATATE PET/CT in Patients with Metastatic, Well-Differentiated Neuroendocrine Tumors: Interim Analysis of a Prospective Bicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to NODAGA-NHS for Gallium-68 Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the NODAGA-NHS chelator for Gallium-68 (⁶⁸Ga) radiolabeling, a critical process in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. This document outlines the core principles, experimental protocols, and key data associated with the use of this compound in preclinical and clinical research.
Introduction to this compound
NODAGA, which stands for 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid, is a macrocyclic chelator renowned for its efficient complexation of Gallium-68.[1] Its structure allows for rapid and stable radiolabeling under mild conditions, a significant advantage over other chelators like DOTA.[1] The N-hydroxysuccinimide (NHS) ester functionalization of NODAGA creates a reactive site for covalent conjugation to primary amines on biomolecules such as peptides and antibodies, enabling the development of targeted radiopharmaceuticals.
The smaller ring size of NODAGA compared to DOTA contributes to its hydrophilicity, which can lead to faster clearance from the body.[1] This property is often desirable for reducing background signal and improving image quality in PET scans.
Gallium-68 Radiolabeling with NODAGA Conjugates
The radiolabeling of NODAGA-conjugated biomolecules with ⁶⁸Ga is a robust process. Key parameters influencing the efficiency of this reaction include pH, temperature, and precursor concentration.
Radiolabeling Conditions and Efficiency
Optimal conditions for ⁶⁸Ga radiolabeling of NODAGA conjugates typically involve a slightly acidic pH and can often be achieved at room temperature, although heating can increase the reaction rate. One study found that for a NODAGA-pamidronic acid conjugate, the optimal pH range was 4 to 4.5 with a temperature above 60°C.[2] Under these conditions, a radiochemical purity of 90% was achieved within 15 minutes.[2]
| Parameter | Optimal Range/Value | Notes | Reference |
| pH | 4.0 - 4.5 | Formation of ⁶⁸Ga colloids can occur at higher pH values. | [2] |
| Temperature | Room Temperature to >60°C | While NODAGA conjugates can label at room temperature, heating can expedite the reaction. | [2] |
| Reaction Time | 5 - 15 minutes | Rapid complexation is a key feature of NODAGA. | [2] |
| Precursor Amount | Variable | A higher amount of the NODAGA-conjugated precursor may be needed to achieve high yields at room temperature. | [2] |
Comparative Performance of Chelators
Studies comparing various chelators for ⁶⁸Ga labeling have highlighted the favorable characteristics of the NOTA/NODAGA backbone.
| Chelator | Condition | Chelator Concentration | Radiochemical Yield (RCY) |
| DFO | pH 6.5, 25°C | 5 µM | 97 ± 1.0% |
| THP | pH 6.5, 25°C | 5 µM | 97 ± 0.1% |
| DFO | pH 6.5, 25°C | 500 nM | 96 ± 1.5% |
| THP | pH 6.5, 25°C | 500 nM | 97 ± 0.6% |
| Various | pH 6.5, 90°C | 5 µM | >94% (for all except DOTA) |
| NOTP | pH 6.5, 90°C | 500 nM | 94 ± 0.8% |
| HBED | pH 6.5, 90°C | 500 nM | 88 ± 4.4% |
Data adapted from a comparative study of macrocyclic and acyclic chelators.[3]
Experimental Protocols
Conjugation of this compound to a Targeting Molecule
This protocol describes the general procedure for conjugating this compound to a biomolecule containing a primary amine.
Materials:
-
This compound ester
-
Targeting molecule (e.g., peptide, antibody) with a primary amine
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2-8.5)
-
Quenching solution (e.g., 1 M glycine or Tris buffer)
-
Purification system (e.g., size-exclusion chromatography, RP-HPLC)
Procedure:
-
Dissolve the targeting molecule in the conjugation buffer to a known concentration.
-
Dissolve this compound in a small amount of anhydrous DMSO.
-
Add the this compound solution to the targeting molecule solution at a specific molar ratio (e.g., 5:1 to 20:1 excess of this compound).
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution to react with any unreacted NHS esters.
-
Purify the resulting NODAGA-conjugated molecule using an appropriate chromatography method to remove unconjugated chelator and other impurities.
-
Characterize the conjugate to determine the average number of chelators per molecule (e.g., by mass spectrometry).
Gallium-68 Radiolabeling of NODAGA-Conjugate
This protocol outlines the steps for radiolabeling the NODAGA-conjugated biomolecule with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Elution solution (e.g., 0.1 M HCl)
-
NODAGA-conjugated molecule
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 4.0-4.5)
-
C18 Sep-Pak cartridge (or similar) for purification
-
Ethanol
-
Saline solution
-
Quality control system (e.g., radio-TLC, radio-HPLC)
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with the elution solution to obtain ⁶⁸GaCl₃.
-
Add the reaction buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to the optimal range for labeling.
-
Add the NODAGA-conjugated molecule to the buffered ⁶⁸Ga solution.
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 60-95°C) for 5-15 minutes.
-
After incubation, purify the radiolabeled conjugate. A common method is to trap the product on a C18 Sep-Pak cartridge, wash with water to remove unreacted ⁶⁸Ga, and then elute the final product with ethanol/saline.
-
Perform quality control to determine radiochemical purity and specific activity.
Visualizing Key Processes
Chemical Structure of this compound
Caption: Chemical structure of the this compound chelator.
Gallium-68 Radiolabeling Workflow
Caption: Workflow for the radiolabeling of a NODAGA-conjugate with Gallium-68.
Bioconjugation of this compound to a Biomolecule
Caption: The process of conjugating this compound to a biomolecule.
Conclusion
The this compound chelator represents a significant tool in the advancement of ⁶⁸Ga-based radiopharmaceuticals. Its ability to be rapidly and efficiently labeled with Gallium-68 under mild conditions, coupled with the straightforward conjugation to targeting biomolecules via the NHS ester, makes it a preferred choice for many researchers. The favorable in vivo characteristics of ⁶⁸Ga-NODAGA complexes, such as high stability and hydrophilicity, further enhance their utility in developing high-quality PET imaging agents. This guide provides a foundational understanding and practical protocols to aid in the successful implementation of this compound in radiopharmaceutical research and development.
References
- 1. NODAGA Derivatives as Chelating Agents for Radioactive Isotopes | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]
The Application of NODAGA-NHS in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology research and the development of targeted radiopharmaceuticals, the choice of a suitable bifunctional chelator is paramount. This chelator must not only securely sequester a diagnostic or therapeutic radionuclide but also be readily conjugated to a targeting biomolecule, such as a peptide or antibody, without compromising its biological activity. NODAGA-NHS (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid-N-hydroxysuccinimide ester) has emerged as a prominent chelator for radiolabeling with medically relevant radionuclides, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), for Positron Emission Tomography (PET) imaging. Its favorable radiolabeling kinetics at mild conditions and the in vivo stability of its radiometal complexes make it a valuable tool in the development of novel cancer diagnostics and theranostics.
This technical guide provides an in-depth overview of the core applications of this compound in oncology research. It details experimental protocols, presents quantitative data for comparative analysis, and visualizes key biological and experimental workflows to aid researchers in the effective utilization of this versatile chelator.
Core Concepts: The Chemistry of this compound
This compound is a derivative of the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle, featuring a glutaric acid arm functionalized with an N-hydroxysuccinimide (NHS) ester.[1] This NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines (e.g., the N-terminus of a peptide or the ε-amino group of a lysine residue) on biomolecules.[2] This conjugation strategy is one of the most widely used methods in bioconjugation chemistry due to its efficiency and the mild reaction conditions required.[2]
The NODAGA moiety itself is an efficient chelator for various trivalent metal ions, including ⁶⁸Ga³⁺, and divalent metal ions like ⁶⁴Cu²⁺. The resulting radiometal-NODAGA complex exhibits high thermodynamic stability and kinetic inertness, which are crucial to prevent the release of the radionuclide in vivo.
Quantitative Data Summary
The selection of a chelator for a specific application often involves a trade-off between radiolabeling efficiency, in vivo stability, and pharmacokinetic properties of the final radiopharmaceutical. The following tables summarize key quantitative data from comparative studies involving NODAGA and the commonly used chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
| Chelator | Radionuclide | Targeting Molecule | Radiolabeling Conditions | Radiochemical Yield (%) | Reference |
| NODAGA | ⁶⁸Ga | c(RGDfK) | 5 min, Room Temperature | >96 | [3] |
| DOTA | ⁶⁸Ga | c(RGDfK) | Not specified | Not specified | [3] |
| NODAGA | ⁶⁸Ga | Pamidronic Acid | 15 min, >60°C, pH 4-4.5 | >90 | [4] |
| NODAGA | ⁶⁴Cu | Trastuzumab | 15 min, 25°C | ~65 | [5] |
| DOTA | ⁶⁴Cu | Trastuzumab | 15 min, 25°C | Not specified (low) | [5] |
| NODAGA | ⁶⁴Cu | mAb7 (anti-EpCAM) | 1 hr, 25°C | 59-71 | [6] |
| DOTA | ⁶⁴Cu | mAb7 (anti-EpCAM) | 1 hr, 40°C | 59-71 | [6] |
Table 1: Comparative Radiolabeling Efficiencies. This table highlights the generally faster and milder radiolabeling conditions for NODAGA, especially with ⁶⁸Ga.
| Radiotracer | In Vitro Stability (Human Serum) | In Vivo Stability Marker | Reference |
| [⁶⁸Ga]NODAGA-RGD | Stable | Lower protein binding than [⁶⁸Ga]DOTA-RGD | [3] |
| [⁶⁴Cu]NODAGA-Trastuzumab | High stability in PBS and mouse serum | Higher resistance to transchelation than [⁶⁴Cu]DOTA-Trastuzumab | [5] |
| [⁶⁴Cu]NODAGA-mAb7 | Not specified | Less liver accumulation than [⁶⁴Cu]DOTA-mAb7 | [6] |
Table 2: In Vitro and In Vivo Stability. This table indicates the excellent stability of NODAGA-based radiotracers.
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Blood Ratio (1h p.i.) | Reference |
| [⁶⁸Ga]NODAGA-RGD | M21 (αvβ₃ positive) | Not specified | 11 | [3] |
| [⁶⁸Ga]DOTA-RGD | M21 (αvβ₃ positive) | Not specified | 4 | [3] |
| [⁶⁸Ga]NODAGA-RGD | U87-MG Glioblastoma (mice) | ~2.5 (at 2h p.i.) | 3.4 (vs. normal brain) | [7] |
| [⁶⁸Ga]NODAGA-PEG₂-[Sar¹¹]RM26 | PC-3 (GRPR-positive) | ~15 | >15 | [8] |
| [⁶⁸Ga]NOTA-PEG₂-[Sar¹¹]RM26 | PC-3 (GRPR-positive) | ~12 | >12 | [8] |
| [⁶⁴Cu]NODAGA-mAb7 | PC3-DsRed (EpCAM positive) | 13.24 ± 4.86 (at 24h p.i.) | Not specified | [6] |
| [⁶⁴Cu]DOTA-mAb7 | PC3-DsRed (EpCAM positive) | 13.44 ± 1.21 (at 24h p.i.) | Not specified | [6] |
Table 3: In Vivo Tumor Targeting and Biodistribution. This table showcases the effective tumor targeting of various NODAGA-conjugated radiotracers and highlights the improved tumor-to-background ratios compared to DOTA-based counterparts in some studies.
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound in oncology research.
Protocol 1: Conjugation of this compound to a Targeting Biomolecule (e.g., Peptide or Antibody)
Materials:
-
This compound ester
-
Targeting biomolecule (peptide or antibody) with available primary amine groups
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer or borate buffer, pH 8.0-8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system: Size-exclusion chromatography (e.g., PD-10 column) or HPLC
-
pH meter and pH paper
Methodology:
-
Biomolecule Preparation:
-
Dissolve the targeting biomolecule in the conjugation buffer to a final concentration of 5-10 mg/mL.[9]
-
Ensure the buffer is free of any primary amines (e.g., Tris) that could compete with the conjugation reaction.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound ester in a small volume of anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the biomolecule solution. Molar ratios can range from 5:1 to 100:1 (this compound:biomolecule) depending on the desired degree of conjugation.[9]
-
Incubate the reaction mixture at room temperature for 4 hours or at 4°C overnight with gentle stirring.[10] Monitor the pH of the reaction and adjust if necessary to maintain it within the 8.0-8.5 range.[10]
-
-
Purification:
-
Remove the unreacted this compound and byproducts by size-exclusion chromatography or HPLC.
-
Collect the fractions containing the conjugated biomolecule.
-
-
Characterization:
-
Determine the concentration of the purified conjugate using a suitable method (e.g., UV-Vis spectroscopy).
-
The number of chelators per biomolecule can be determined by methods such as MALDI-TOF mass spectrometry.
-
Protocol 2: Radiolabeling of NODAGA-conjugated Biomolecule with Gallium-68 (⁶⁸Ga)
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NODAGA-conjugated biomolecule
-
Radiolabeling buffer: 0.1 M sodium acetate buffer, pH 4.0-4.5[4]
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Methodology:
-
⁶⁸Ga Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
-
Radiolabeling Reaction:
-
In a sterile vial, add the desired amount of the NODAGA-conjugated biomolecule (typically 5-50 µg).
-
Add the ⁶⁸Ga eluate to the vial.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using the radiolabeling buffer.[4]
-
Incubate the reaction mixture at room temperature for 5-10 minutes or at a slightly elevated temperature (e.g., 60-95°C) for 5-15 minutes to increase radiolabeling efficiency.[4]
-
-
Quality Control:
-
Determine the radiochemical purity of the [⁶⁸Ga]Ga-NODAGA-biomolecule using radio-TLC or radio-HPLC.
-
Protocol 3: In Vitro Cell Binding Assay
Materials:
-
Cancer cell line expressing the target of interest
-
Radiolabeled NODAGA-conjugate
-
Binding buffer (e.g., PBS with 1% BSA)
-
Unlabeled ("cold") targeting biomolecule for competition assay
-
Gamma counter
Methodology:
-
Cell Preparation:
-
Plate the cancer cells in a multi-well plate and allow them to adhere overnight.
-
-
Binding Assay:
-
Wash the cells with binding buffer.
-
Add increasing concentrations of the radiolabeled NODAGA-conjugate to the wells.
-
For competition studies, add a fixed concentration of the radiotracer along with increasing concentrations of the unlabeled biomolecule.
-
Incubate at 37°C for a defined period (e.g., 1 hour).
-
-
Washing and Lysis:
-
Wash the cells multiple times with cold binding buffer to remove unbound radiotracer.
-
Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
-
-
Quantification:
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
Calculate the specific binding and determine the binding affinity (Kd) or IC50 value.
-
Signaling Pathways in Oncology Targeted by this compound Radiopharmaceuticals
This compound itself does not directly participate in signaling pathways. Its role is to attach a radionuclide to a targeting molecule that interacts with a specific component of a cancer-related signaling pathway. Below are diagrams of two prominent pathways often targeted in oncology research using this approach.
HER2 Signaling Pathway in Breast Cancer
The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and is a key driver of tumor growth and proliferation.[11] Monoclonal antibodies like trastuzumab, which can be conjugated with this compound for PET imaging, target the HER2 receptor.
PSMA Signaling in Prostate Cancer
Prostate-Specific Membrane Antigen (PSMA) is highly expressed on the surface of prostate cancer cells and is a well-established target for imaging and therapy.[12] Small molecule inhibitors of PSMA, conjugated to this compound, are widely used for PET imaging of prostate cancer.
Experimental and Logical Workflows
Effective implementation of this compound in oncology research requires a clear understanding of the experimental workflows. The following diagrams illustrate these processes.
Workflow for Bioconjugation and Radiolabeling
This diagram outlines the sequential steps from the targeting biomolecule to the final radiolabeled product for injection.
Workflow for a Preclinical PET Imaging Study
This diagram illustrates the typical workflow for an in vivo PET imaging study in an animal model of cancer.
Mechanism of Peptide Receptor Radionuclide Therapy (PRRT)
This diagram illustrates the principle of PRRT, a therapeutic application where a targeting peptide delivers a therapeutic radionuclide to cancer cells.
Conclusion
This compound is a powerful and versatile tool in the arsenal of researchers and drug developers in oncology. Its favorable chemical properties facilitate the efficient and stable radiolabeling of a wide range of targeting biomolecules. The resulting radiopharmaceuticals have demonstrated significant potential for high-contrast PET imaging of tumors and are integral to the development of targeted radionuclide therapies. This technical guide provides a foundational understanding of the applications of this compound, with the aim of enabling researchers to design and execute robust and informative studies in the pursuit of advancing cancer diagnosis and treatment.
References
- 1. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 2. This compound | 1407166-70-4 | Benchchem [benchchem.com]
- 3. [68Ga]NODAGA-RGD for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two Novel [68Ga]Ga-Labeled Radiotracers Based on Metabolically Stable [Sar11]RM26 Antagonistic Peptide for Diagnostic Positron Emission Tomography Imaging of GRPR-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Prostate-specific membrane antigen modulates the progression of prostate cancer by regulating the synthesis of arginine and proline and the expression of androgen receptors and Fos proto-oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of the NHS Ester in Nodaga Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted radiopharmaceuticals, the ability to securely attach a radioactive metal ion to a targeting biomolecule is paramount. This is achieved through the use of bifunctional chelators, molecules that possess both a strong metal-binding moiety and a reactive group for covalent attachment to proteins, peptides, or antibodies. Nodaga (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) has emerged as a highly effective chelator for various medically relevant radionuclides, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The true utility of Nodaga in bioconjugation, however, is unlocked through the activation of its glutaric acid carboxyl group as an N-hydroxysuccinimide (NHS) ester, creating Nodaga-NHS. This technical guide provides an in-depth exploration of the pivotal role of the NHS ester in this compound, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical and biological processes.
The Chemistry of Activation: The Function of the NHS Ester
The N-hydroxysuccinimide ester is a well-established and widely utilized reactive functional group in bioconjugation chemistry.[1][2] Its primary function is to convert a relatively unreactive carboxylic acid into a highly reactive "active ester" that readily undergoes nucleophilic attack by primary amines.[1][2]
In the context of this compound, the NHS ester is formed on the glutaric acid linker, providing a reactive handle for conjugation without compromising the metal-chelating properties of the Nodaga macrocycle. The key reaction is the formation of a stable amide bond between the this compound and a primary amine on the biomolecule, such as the ε-amino group of a lysine residue or the N-terminal amine of a peptide or protein.[1][2] This reaction is highly efficient and proceeds under mild conditions, which is crucial for preserving the structural and functional integrity of sensitive biomolecules.[1]
The reaction is highly dependent on pH. The optimal pH range for the reaction of an NHS ester with a primary amine is between 7.2 and 9.0, with a more specific optimal range of 8.3-8.5 often cited.[3][4] At a pH below this range, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction rate.[3] Conversely, at a pH above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall conjugation efficiency.[3]
Quantitative Data on this compound Conjugation and Performance
The efficiency of the conjugation reaction and the stability of the resulting radiolabeled bioconjugate are critical parameters in the development of radiopharmaceuticals. The following tables summarize key quantitative data related to this compound.
| Parameter | Biomolecule | Molar Excess of this compound | Average Number of Chelators per Antibody | Reference |
| Conjugation Efficiency | Trastuzumab | 5 | Not specified | [5] |
| 20 | Not specified | [5] | ||
| 100 | ~27 | [5] |
| Radiotracer | Parameter | Value | Conditions | Reference |
| [⁶⁸Ga]NODAGA-peptide | Radiochemical Purity | > 95% | Not specified | [6] |
| Ex vivo stability in plasma (60 min) | 42.1 ± 3.7% | 37°C | [6] | |
| Ex vivo stability in urine (60 min) | 37.4 ± 2.9% | 37°C | [6] | |
| In vivo stability in plasma (60 min) | 2.1 ± 0.2% | Not specified | [6] | |
| In vivo stability in urine (60 min) | 2.2 ± 0.4% | Not specified | [6] | |
| [⁶⁴Cu]Cu-NODAGA-trastuzumab | Radiochemical Purity | > 97% | Not specified | [5] |
| Immunoreactive Fraction | 88-94% | HER2-positive BT474 cells | [7] |
Experimental Protocols
General Protocol for this compound Conjugation to Peptides and Proteins
This protocol provides a general framework for the conjugation of this compound to biomolecules containing primary amines. Optimization of molar ratios, reaction time, and temperature may be required for specific applications.
Materials:
-
This compound ester
-
Peptide or protein with primary amine(s)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer (pH 8.5) or 0.1 M Phosphate Buffer (pH 7.2-8.0). Avoid buffers containing primary amines (e.g., Tris).[8]
-
Quenching Buffer: 1 M Glycine or Tris buffer (pH ~8)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Biomolecule Solution: Dissolve the peptide or protein in the chosen conjugation buffer to a final concentration of 1-10 mg/mL.
-
Preparation of this compound Solution: Immediately before use, dissolve the this compound ester in a small volume of anhydrous DMF or DMSO to a concentration of approximately 10 mg/mL. The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared and stored.[8]
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the biomolecule solution. A common starting point is a 5- to 20-fold molar excess of this compound.
-
Gently mix the reaction solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM. This will react with any unreacted this compound, preventing further modification of the biomolecule. Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., PD-10 columns), dialysis, or HPLC.
-
Characterization: Characterize the purified Nodaga-biomolecule conjugate by methods such as mass spectrometry (to determine the number of Nodaga molecules per biomolecule) and HPLC (to assess purity).
Experimental Workflow for this compound Conjugation
Caption: A generalized workflow for the conjugation of this compound to a biomolecule.
Signaling Pathways and Logical Relationships
Chemical Reaction of this compound with a Primary Amine
The core of the conjugation process is the nucleophilic acyl substitution reaction between the NHS ester of Nodaga and a primary amine on the biomolecule.
Caption: The reaction mechanism of this compound with a primary amine to form a stable amide bond.
HER2 Signaling Pathway in Cancer
Nodaga-conjugated antibodies, such as trastuzumab, are often used to target the Human Epidermal Growth Factor Receptor 2 (HER2) in cancer cells. Understanding the downstream signaling pathways of HER2 is crucial for comprehending the mechanism of action of these targeted radiopharmaceuticals.[9] Overexpression of HER2 leads to the formation of homodimers and heterodimers with other HER family members (e.g., HER3), resulting in the activation of intracellular signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[6][10][11] These pathways promote cell proliferation, survival, and differentiation, driving tumor growth.[9][11]
References
- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Beginner's Guide to NODAGA-NHS in Radiopharmaceutical Chemistry: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive introduction to the bifunctional chelator, NODAGA-NHS, for professionals entering the field of radiopharmaceutical chemistry. This document outlines the core principles, experimental protocols, and critical data associated with the use of this compound in the development of novel radiolabeled biomolecules for imaging and therapy.
Introduction to this compound
This compound, or 2,2'-(7-(1-carboxy-4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a bifunctional chelator widely employed in radiopharmaceutical chemistry.[1][2] Its structure consists of two key components: a NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core and an N-hydroxysuccinimide (NHS) ester functional group.[3]
The NODAGA core is a highly efficient chelating agent, forming stable complexes with various radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[3][4] This high stability is attributed to the pre-organized structure of the macrocycle, which minimizes the entropy loss upon metal complexation, a phenomenon known as the chelate effect. The NHS ester provides a reactive site for conjugation to biomolecules, such as peptides, antibodies, and nanoparticles, through the formation of a stable amide bond with primary amines (e.g., the side chain of a lysine residue).[4] This dual functionality allows for the secure attachment of a radioactive isotope to a targeting biomolecule, a cornerstone of modern radiopharmaceutical design.
Key Advantages of this compound
This compound offers several advantages over other commonly used chelators like DOTA, particularly for ⁶⁸Ga chelation:
-
Mild Radiolabeling Conditions: NODAGA can achieve high radiolabeling yields with ⁶⁸Ga under milder conditions, including lower temperatures (even room temperature) and a broader pH range, compared to DOTA.[4][] This is beneficial for heat-sensitive biomolecules.
-
Favorable Kinetics: The chelation of ⁶⁸Ga by NODAGA is kinetically faster than with DOTA.[4]
-
High Stability: The resulting ⁶⁸Ga-NODAGA complex exhibits high thermodynamic stability and in vivo stability, which is crucial for minimizing the release of the radionuclide in the body.[4]
-
Hydrophilicity: NODAGA is more hydrophilic than DOTA, which can lead to faster clearance of the radiopharmaceutical from non-target tissues.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a basis for experimental design and comparison.
| Parameter | Value | Conditions | Radionuclide | Biomolecule | Source |
| Radiolabeling Yield | >95% | pH 4.0-4.5, >60°C | ⁶⁸Ga | Pamidronic Acid | [] |
| >95% | Not specified | ⁶⁸Ga | UBI fragments | [1] | |
| ~80% | Room temperature | ⁶⁴Cu | Trastuzumab | [6][7] | |
| Radiochemical Purity | >95% | Not specified | ⁶⁸Ga | UBI fragments | [1] |
| Reaction Time (Radiolabeling) | 5-10 minutes | Room temperature | ⁶⁸Ga | Not specified | [] |
| 15 minutes | Room temperature | ⁶⁴Cu | Trastuzumab | ||
| Conjugation Time | 20 hours | 4°C | Not specified | Trastuzumab | [6][7] |
| pH for Conjugation | 7.0 - 8.5 | Not specified | Not applicable | Primary amines | |
| Tumor Uptake | 3-9% ID/g | In vivo mouse model | ⁶⁴Cu | Trastuzumab | |
| Chelators per Antibody | ~27 | 100-fold excess of this compound | Not applicable | Trastuzumab |
Experimental Protocols
This section provides detailed methodologies for the two primary stages of using this compound: bioconjugation and radiolabeling.
Protocol for this compound Conjugation to a Monoclonal Antibody
This protocol is a generalized procedure for conjugating this compound to a monoclonal antibody (mAb) like Trastuzumab.[6][7] Optimization may be required for different antibodies.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
This compound ester
-
0.1 M Borate-buffered saline (BBS), pH 8.5
-
Size-exclusion chromatography column (e.g., PD-10)
-
0.1 M Sodium acetate (NaOAc), pH 5.6
-
Protein concentration measurement method (e.g., Nanodrop, HPLC)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody in 0.1 M BBS at a concentration of 10 mg/mL.
-
This compound Solution: Dissolve the this compound ester in 0.1 M BBS.
-
Conjugation Reaction: Add a 5, 20, or 100-fold molar excess of the this compound solution to the antibody solution.
-
Incubation: Gently mix the reaction mixture and incubate at 4°C for 20 hours.
-
Purification: Remove the excess, unconjugated this compound by size-exclusion chromatography using a PD-10 column. Elute the conjugated antibody with 0.1 M NaOAc, pH 5.6.
-
Fraction Collection and Analysis: Collect 1 mL fractions and determine the protein concentration of each fraction using a suitable method to identify the fractions containing the purified NODAGA-conjugated antibody.
Protocol for ⁶⁸Ga Radiolabeling of a NODAGA-Conjugated Biomolecule
This protocol describes the radiolabeling of a NODAGA-conjugated biomolecule with Gallium-68.
Materials:
-
NODAGA-conjugated biomolecule
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate buffer (pH 4.0-4.5)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.
-
pH Adjustment: Add sodium acetate buffer to the [⁶⁸Ga]GaCl₃ solution to adjust the pH to 4.0-4.5.
-
Radiolabeling Reaction: Add the NODAGA-conjugated biomolecule to the buffered ⁶⁸Ga solution. The amount of conjugate will need to be optimized but can range from 10-50 µg.
-
Incubation: Incubate the reaction mixture at a temperature between room temperature and 95°C for 5-15 minutes. Optimal temperature and time should be determined empirically for each new conjugate. For many NODAGA conjugates, radiolabeling can be achieved at room temperature.[]
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC to separate the labeled conjugate from free ⁶⁸Ga.
Workflow and Process Visualization
The following diagrams illustrate the key chemical reaction and the overall experimental workflow for producing a radiolabeled biomolecule using this compound.
References
- 1. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 1407166-70-4 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for NODAGA-NHS Conjugation to Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of the bifunctional chelator NODAGA-NHS to peptides and proteins. This procedure is critical for the development of radiolabeled biomolecules for applications in nuclear medicine, including PET imaging and targeted radiotherapy. The N-hydroxysuccinimide (NHS) ester of NODAGA readily reacts with primary amines (the N-terminus and the ε-amino group of lysine residues) on peptides and proteins to form stable amide bonds.[1]
Overview of this compound Conjugation
The conjugation of this compound to a biomolecule is a crucial step in the preparation of radiopharmaceuticals. The NODAGA chelator can stably coordinate with various radiometals, such as Gallium-68 (⁶⁸Ga), for PET imaging. The NHS ester provides a reactive group for efficient coupling to the target peptide or protein under mild conditions.[1]
The overall workflow involves the following key stages:
-
Preparation of Biomolecule: Ensuring the peptide or protein is in a suitable buffer at the optimal pH for conjugation.
-
Conjugation Reaction: Incubation of the biomolecule with this compound to allow for the formation of a stable amide bond.
-
Purification: Removal of excess, unreacted this compound and any reaction byproducts.
-
Characterization: Analysis of the conjugate to determine the degree of labeling (chelator-to-biomolecule ratio).
Chemical Reaction
Caption: Figure 1: Reaction of this compound with a primary amine on a biomolecule.
Experimental Protocols
This section provides a general protocol for the conjugation of this compound to peptides and proteins. It is important to note that optimal conditions, such as the molar ratio of this compound to the biomolecule, may need to be determined empirically for each specific application.
Materials and Reagents
-
Peptide or protein of interest
-
This compound ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or borate buffer, pH 8.0-8.5. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the conjugation reaction.[2]
-
Purification column (e.g., PD-10 desalting column, size-exclusion chromatography column)
-
Quenching reagent (optional): Tris-HCl or Glycine, pH 7.4
Detailed Protocol
-
Preparation of the Biomolecule Solution:
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5] Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the biomolecule solution while gently stirring.[6] The optimal molar ratio should be determined empirically but can range from 5 to 100 equivalents.[6]
-
Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 20 hours in the dark.[5][6] Longer incubation times at lower temperatures can sometimes improve conjugation efficiency and protein stability.
-
-
Quenching the Reaction (Optional):
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound by size-exclusion chromatography (e.g., using a PD-10 desalting column).[6]
-
Equilibrate the column with a suitable buffer, such as phosphate-buffered saline (PBS) or 0.1 M sodium acetate (pH 5.64).[6]
-
Apply the reaction mixture to the column and collect fractions.
-
Monitor the protein-containing fractions using a spectrophotometer at 280 nm. The conjugated protein typically elutes in the earlier fractions.
-
Characterization of the Conjugate
-
Concentration Determination: The concentration of the purified NODAGA-conjugated biomolecule can be determined by measuring the absorbance at 280 nm using a NanoDrop spectrophotometer or a similar instrument.[6]
-
Degree of Labeling: The average number of NODAGA molecules conjugated per biomolecule can be determined using MALDI-TOF mass spectrometry.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for this compound conjugation with proteins, based on published data.
| Biomolecule | Molar Excess of this compound | Reaction Conditions | Average NODAGA per Biomolecule | Reference |
| Trastuzumab | 5 equivalents | 4°C for 20 hours | 1.4 | [6] |
| Trastuzumab | 20 equivalents | 4°C for 20 hours | Not specified | [6] |
| Trastuzumab | 100 equivalents | 4°C for 20 hours | Not specified | [6] |
Experimental Workflow Diagram
Caption: Figure 2: General workflow for this compound conjugation to peptides and proteins.
Concluding Remarks
The protocol described provides a robust and reproducible method for the conjugation of this compound to peptides and proteins. The resulting conjugates are suitable for subsequent radiolabeling with medically relevant radionuclides for use in preclinical and clinical research. Optimization of the reaction conditions for each specific biomolecule is recommended to achieve the desired degree of labeling while maintaining biological activity.
References
- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]
- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 3. broadpharm.com [broadpharm.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to NODAGA-NHS Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of the bifunctional chelator NODAGA-NHS ester to an antibody. This procedure is a critical step in the development of radiolabeled antibodies for applications in molecular imaging (e.g., Positron Emission Tomography, PET) and targeted radiotherapy. The N-hydroxysuccinimide (NHS) ester group of NODAGA reacts with primary amines (e.g., the ε-amino group of lysine residues) on the antibody to form a stable amide bond.[1] The NODAGA moiety can then be used to chelate a variety of radiometals. Careful control of reaction conditions is crucial to ensure efficient conjugation while maintaining the immunoreactivity of the antibody.
Quantitative Data Summary
The efficiency of the this compound antibody conjugation and the resulting chelator-to-antibody ratio (CAR) are influenced by several factors, most notably the molar ratio of this compound to the antibody. The following table summarizes typical experimental parameters and expected outcomes.
| Molar Ratio (this compound:Antibody) | Reaction Temperature (°C) | Average Chelators per Antibody | Reference |
| 5:1 | Room Temperature | Lower (~1-5) | [2] |
| 20:1 | 4 | Moderate (~5-10) | [2] |
| 100:1 | 4 | Higher (~10-27) | [2] |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the this compound antibody labeling process, from initial antibody preparation to the final purified conjugate.
Caption: Workflow for this compound Antibody Conjugation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific antibodies.
Materials and Reagents
-
Monoclonal Antibody (mAb) of interest
-
This compound ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer or Borate-buffered saline, pH 8.0-8.5[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification Buffer: Phosphate-buffered saline (PBS) or 0.1 M Sodium Acetate, pH 5.6[2]
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)[2]
-
Spectrophotometer (for protein concentration measurement)
-
Reaction tubes (e.g., low-protein binding microcentrifuge tubes)
-
Pipettes and sterile, nuclease-free pipette tips
Step 1: Antibody Preparation (Buffer Exchange)
The antibody must be in an amine-free buffer at a suitable concentration. Buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) will compete with the antibody for reaction with the NHS ester and must be removed.
-
If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer. This can be achieved using a desalting column or through dialysis.
-
Determine the concentration of the antibody solution using a spectrophotometer by measuring the absorbance at 280 nm.
Step 2: this compound Ester Preparation
The this compound ester is moisture-sensitive and should be handled accordingly.
-
Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of the this compound ester in anhydrous DMSO immediately before use. The concentration will depend on the desired molar excess for the conjugation reaction.
Step 3: Conjugation Reaction
The molar ratio of this compound to the antibody is a critical parameter that influences the number of chelators conjugated per antibody molecule.[2] A common starting point is a 20-fold molar excess.
-
In a reaction tube, add the calculated volume of the this compound ester stock solution to the antibody solution.
-
Mix gently by pipetting. Avoid vigorous vortexing which could denature the antibody.
-
Incubate the reaction mixture. Incubation can be performed at 4°C overnight or at room temperature for 1-2 hours.[2] The optimal time and temperature may need to be determined empirically for each antibody.
Step 4: Purification of the NODAGA-Antibody Conjugate
Excess, unreacted this compound and hydrolyzed NODAGA must be removed from the conjugated antibody. Size-exclusion chromatography is a commonly used method for this purpose.[2]
-
Equilibrate a PD-10 desalting column with Purification Buffer according to the manufacturer's instructions.
-
Carefully apply the conjugation reaction mixture to the top of the column.
-
Elute the NODAGA-antibody conjugate with Purification Buffer.
-
Collect fractions of the eluate. The antibody conjugate will typically elute in the void volume.
-
Measure the protein concentration of the collected fractions to identify those containing the purified conjugate. Pool the fractions with the highest protein concentration.
Signaling Pathway Diagram (Illustrative)
While not a signaling pathway in the biological sense, the following diagram illustrates the chemical reaction pathway of the conjugation.
Caption: Chemical Reaction of this compound with an Antibody.
Quality Control
After purification, it is essential to characterize the NODAGA-antibody conjugate.
-
Chelator-to-Antibody Ratio (CAR): This can be determined using techniques such as MALDI-TOF mass spectrometry, which measures the mass increase of the antibody after conjugation.[1]
-
Immunoreactivity: An immunoassay (e.g., ELISA) should be performed to confirm that the conjugation process has not significantly compromised the antigen-binding affinity of the antibody.
-
Radiolabeling Efficiency: The purified conjugate can be radiolabeled with the desired radionuclide, and the radiochemical purity should be assessed using methods like radio-HPLC or radio-TLC.[3][4]
Storage
The purified NODAGA-antibody conjugate should be stored under conditions that maintain the stability of the antibody, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The appropriate storage buffer and conditions should be determined based on the specific antibody's characteristics.
References
- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]
- 2. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 44Sc for labeling of DOTA- and NODAGA-functionalized peptides: preclinical in vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ⁶⁸Ga Radiolabeling of NODAGA-NHS Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the radiolabeling of NODAGA-NHS (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid-N-hydroxysuccinimide) conjugates with Gallium-68 (⁶⁸Ga). The protocol outlines the conjugation of the this compound ester to a targeting molecule, followed by the radiolabeling process, and subsequent quality control measures.
Overview of ⁶⁸Ga Radiolabeling with this compound
The bifunctional chelator NODAGA has gained prominence for ⁶⁸Ga labeling due to its favorable radiolabeling kinetics, often allowing for rapid and efficient labeling at room temperature or with gentle heating.[1][2] The N-hydroxysuccinimide (NHS) ester derivative of NODAGA provides a reactive group for covalent conjugation to primary or secondary amines on targeting molecules such as peptides, antibodies, or small molecules. This two-step process involves the initial stable conjugation of the chelator to the targeting biomolecule, followed by the radiolabeling with ⁶⁸Ga.
The overall workflow can be visualized as follows:
Figure 1: A general workflow for the preparation of ⁶⁸Ga-labeled NODAGA-conjugates.
Experimental Protocols
Protocol for Conjugation of this compound to a Targeting Molecule
This protocol describes the conjugation of the this compound ester to a targeting molecule containing a primary amine.
Materials:
-
This compound ester
-
Targeting molecule (e.g., peptide, antibody fragment)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer (pH 8.5) or another suitable non-amine-containing buffer
-
Triethylamine (TEA) (optional, for pH adjustment)
-
PD-10 desalting column or similar size-exclusion chromatography system
-
Deionized water
-
Lyophilizer (optional)
Procedure:
-
Dissolve the targeting molecule in the 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.
-
Separately, dissolve the this compound ester in anhydrous DMF to a concentration of 10 mg/mL. This solution should be prepared immediately before use to minimize hydrolysis of the NHS ester.
-
Add a 3-10 fold molar excess of the this compound solution to the targeting molecule solution. The optimal molar ratio may need to be determined empirically.
-
If necessary, adjust the pH of the reaction mixture to 8-9 using TEA.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the resulting NODAGA-conjugate from unreacted this compound and byproducts using a PD-10 desalting column or another appropriate size-exclusion chromatography method.
-
The final NODAGA-conjugate can be lyophilized for long-term storage or used directly in the radiolabeling step.
-
Characterize the conjugate using mass spectrometry to confirm successful conjugation.
Protocol for ⁶⁸Ga Radiolabeling of NODAGA-Conjugates
This protocol details the labeling of the prepared NODAGA-conjugate with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NODAGA-conjugate
-
0.1 M Sodium acetate buffer (pH 4.0-5.0)
-
Sterile, metal-free water and reaction vials
-
Heating block or water bath
-
C18 Sep-Pak or similar solid-phase extraction (SPE) cartridge for purification
-
Ethanol
-
Saline solution
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl to obtain ⁶⁸GaCl₃.
-
To the ⁶⁸GaCl₃ eluate, add the sodium acetate buffer to adjust the pH to between 4.0 and 5.0.
-
Add the NODAGA-conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution.
-
Incubate the reaction mixture. While many NODAGA conjugates label efficiently at room temperature within 5-10 minutes, heating at 60-95°C for 5-15 minutes can increase the radiochemical yield.[1] The optimal temperature and time should be determined for each specific conjugate.
-
After incubation, cool the reaction vial to room temperature.
-
Purify the ⁶⁸Ga-NODAGA-conjugate using a C18 SPE cartridge.
-
Condition the cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga.
-
Elute the final product with a small volume of ethanol/saline solution.
-
-
Perform quality control to determine the radiochemical purity.
Data Presentation: Radiolabeling Parameters
The following table summarizes typical reaction conditions and outcomes for the ⁶⁸Ga labeling of NODAGA-conjugates, compiled from various studies.
| Parameter | Typical Range/Value | Notes |
| Precursor Amount | 10 - 50 µg | The amount can be optimized to achieve the desired specific activity. |
| pH | 4.0 - 5.0 | A pH of 4.5 is often found to be optimal.[1] |
| Reaction Temperature | Room Temperature to 95°C | While labeling can occur at room temperature, heating above 60°C often improves yield and reduces reaction time.[1] |
| Reaction Time | 5 - 15 minutes | Longer incubation times generally do not significantly increase the yield after an initial period.[1] |
| Radiochemical Yield (RCY) | > 95% | Consistently high radiochemical yields are achievable with NODAGA conjugates.[3] |
| Radiochemical Purity (RCP) | > 95% | Typically determined by radio-HPLC or radio-TLC.[2][3] |
Quality Control
The quality of the final ⁶⁸Ga-NODAGA-conjugate is critical for its use in imaging. The primary quality control measure is the determination of radiochemical purity.
Figure 2: Decision workflow for quality control of ⁶⁸Ga-NODAGA-conjugates.
-
Radio-HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining radiochemical purity. It separates the labeled conjugate from free ⁶⁸Ga and other impurities. The retention time of the radiolabeled product will differ from that of the unconjugated NODAGA and free gallium.
-
Radio-TLC (Thin-Layer Chromatography): A simpler and faster method for assessing radiochemical purity. For example, using a silica gel plate with a mobile phase of 0.4 M phosphate buffer:acetonitrile (7:3), free ⁶⁸Ga will migrate with the solvent front, while the labeled conjugate will remain at or near the origin.[1]
By following these protocols and quality control measures, researchers can reliably produce high-purity ⁶⁸Ga-labeled NODAGA-conjugates for preclinical and clinical research.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NODAGA-NHS Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid) is a versatile bifunctional chelator widely used in the development of radiopharmaceuticals for PET imaging and targeted radionuclide therapy. The N-hydroxysuccinimide (NHS) ester of NODAGA is a highly efficient derivative for conjugating the chelator to biomolecules such as peptides, antibodies, and other proteins.[1] This process involves the reaction of the NODAGA-NHS ester with primary amines (e.g., the N-terminus or the ε-amino group of lysine residues) on the biomolecule to form a stable amide bond.[1] These application notes provide detailed protocols and reaction conditions for successful this compound bioconjugation.
Principle of the Reaction
The bioconjugation of this compound to a biomolecule is based on the acylation of a primary amine by the NHS ester. The NHS group is an excellent leaving group, facilitating the nucleophilic attack by the unprotonated primary amine of the biomolecule, resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide. A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.[2][3][4]
Key Reaction Parameters and Buffer Selection
The success of the this compound bioconjugation is highly dependent on several factors, with pH being the most critical.[1]
-
pH: The optimal pH for the reaction is between 7.2 and 8.5.[2][5] In this range, a sufficient amount of the primary amine on the biomolecule is deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis is manageable.[1][3] At lower pH, the amine is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes rapid, significantly reducing the conjugation yield.[2][3][4]
-
Buffers: Amine-free buffers are essential to prevent competition with the target biomolecule.[2] Commonly used buffers include phosphate-buffered saline (PBS), borate buffer, and carbonate/bicarbonate buffer.[2][6] Buffers containing primary amines, such as Tris, must be avoided during the conjugation step.[2]
-
Temperature: The reaction can be performed at room temperature or at 4°C.[2][6] Lower temperatures (4°C) can be beneficial for sensitive biomolecules and can help to minimize the rate of NHS ester hydrolysis.[1][2]
-
Molar Ratio: The molar ratio of this compound to the biomolecule will influence the degree of labeling. An excess of the this compound ester is typically used, with ratios ranging from 5 to 100 equivalents.[6] The optimal ratio should be determined empirically for each specific biomolecule and desired degree of conjugation.
-
Reaction Time: Reaction times can vary from 30 minutes to 20 hours, depending on the reactivity of the biomolecule and the desired outcome.[2][6]
Data Presentation: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability.[2][5] |
| Buffers | Phosphate, Borate, Bicarbonate | Must be free of primary amines.[2][6] |
| Temperature | 4°C to Room Temperature | 4°C can be optimal for sensitive proteins and to reduce hydrolysis.[1][2][6] |
| Molar Ratio (this compound:Biomolecule) | 5:1 to 100:1 | The optimal ratio needs to be determined experimentally.[6] |
| Reaction Time | 0.5 - 20 hours | Dependent on temperature, pH, and reactivity of the biomolecule.[2][6] |
| Biomolecule Concentration | > 2 mg/mL | Higher concentrations can improve conjugation efficiency. |
Experimental Workflow Diagram
Caption: Workflow for this compound Bioconjugation.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol is a general guideline for conjugating this compound to an antibody, such as trastuzumab.[6]
Materials:
-
Antibody (e.g., Trastuzumab)
-
This compound ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Borate Buffer, pH 8.5, or 0.1 M Phosphate Buffer, pH 7.5
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
-
Elution Buffer for Purification: e.g., 0.1 M Sodium Acetate, pH 5.6[6]
Procedure:
-
Antibody Preparation:
-
Prepare a solution of the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.[6]
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer using a desalting column or dialysis.
-
-
This compound Ester Preparation:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 10-15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by size exclusion chromatography using a PD-10 desalting column.[6]
-
Equilibrate the column with the elution buffer.
-
Apply the reaction mixture to the column and collect fractions.
-
Monitor the protein elution by measuring the absorbance at 280 nm. The antibody conjugate will typically elute in the earlier fractions.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a Nanodrop spectrophotometer or a protein assay.
-
Analyze the degree of labeling (number of NODAGA molecules per antibody) using techniques such as MALDI-TOF mass spectrometry or HPLC.[1]
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical reaction pathway of this compound with a primary amine on a biomolecule and the competing hydrolysis reaction.
Caption: this compound Reaction Pathways.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incorrect pH of the reaction buffer. | Verify the pH of the conjugation buffer is within the optimal range (7.2-8.5). |
| Presence of amine-containing buffers or other nucleophiles. | Ensure all buffers are amine-free. Perform buffer exchange if necessary. | |
| Hydrolysis of this compound ester. | Prepare the this compound solution immediately before use. Consider performing the reaction at 4°C. | |
| Insufficient molar ratio of this compound. | Increase the molar excess of the this compound ester. | |
| Protein Aggregation | High concentration of organic solvent (DMSO/DMF). | Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%). |
| Inherent instability of the protein. | Optimize buffer conditions (e.g., add stabilizers). Perform the reaction at a lower temperature. | |
| High Degree of Labeling | High molar ratio of this compound. | Reduce the molar excess of the this compound ester in the reaction. |
| Extended reaction time. | Decrease the incubation time of the conjugation reaction. |
References
- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Peptide Conjugation: A Detailed Guide to Nodaga-NHS Molar Ratio Calculation and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the principles and practices of conjugating Nodaga-NHS to peptides. A critical parameter for successful conjugation is the molar ratio of the reactants. This document outlines the methodology for calculating the optimal molar ratio and provides a detailed experimental protocol for the conjugation, purification, and characterization of the resulting peptide conjugate.
Introduction to this compound Peptide Conjugation
This compound (N,N'-bis[2-(carboxymethyl)-4-(N-hydroxysuccinimidyl)carbonyl-4,7-diazanonyl]acetic acid) is a bifunctional chelator widely used in the development of radiopharmaceuticals. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as the N-terminal amine or the ε-amino group of lysine residues on a peptide, to form a stable amide bond[1]. This process, known as bioconjugation, is fundamental for attaching the chelating agent, which can then be used to complex a variety of radiometals for imaging and therapeutic applications.
The efficiency of this conjugation is highly dependent on several factors, with the molar ratio of this compound to the peptide being a key determinant of the reaction's success. An optimized molar ratio ensures efficient labeling of the peptide while minimizing unwanted side reactions and simplifying the purification process.
Calculating the Molar Ratio
The ideal molar ratio of this compound to peptide is an empirical value that may require optimization for each specific peptide. However, a common starting point for mono-labeling is a molar excess of the NHS ester[2][3]. This helps to drive the reaction towards the desired product.
General Formula for Calculating NHS Ester Weight:
A useful formula to calculate the required weight of the this compound ester is as follows[2][3]:
Weight of this compound (mg) = (Molar Excess) x (Weight of Peptide (mg)) x (MW of this compound (g/mol)) / (MW of Peptide (g/mol))
Where:
-
Molar Excess: The desired fold excess of this compound over the peptide. A typical starting range is 5 to 20-fold[4].
-
MW of this compound: The molecular weight of this compound is 472.4 g/mol [1].
-
MW of Peptide: The molecular weight of the specific peptide being conjugated.
Data Presentation: Recommended Starting Molar Ratios
The following table summarizes recommended starting molar excess ratios for this compound to peptide conjugation, based on general NHS ester labeling protocols.
| Molar Excess of this compound to Peptide | Expected Outcome | Considerations |
| 5 - 10 fold | Good starting point for mono-labeling of most peptides[2]. | Balances reaction efficiency with ease of purification. |
| 15 - 20 fold | May be necessary for less reactive peptides or dilute reaction conditions[4][5]. | Increased risk of multiple conjugations per peptide and requires more rigorous purification. |
| 1 - 3 fold | Can be used if aiming for partial labeling or if the peptide is highly reactive. | May result in incomplete conjugation. |
Experimental Protocol: this compound Peptide Conjugation
This protocol provides a step-by-step guide for the conjugation of this compound to a peptide containing a primary amine.
Materials and Reagents:
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2][3]
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5[2][3] or 0.1 M Phosphate Buffer, pH 8.3-8.5[2]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4[5]
-
Purification System (e.g., Gel filtration column, HPLC)[2][6]
Experimental Workflow Diagram
References
Application Notes and Protocols: Nodaga-NHS Conjugation to Nanoparticles for Targeted Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of bifunctional chelators, such as NODAGA-NHS, to nanoparticles represents a significant advancement in the development of targeted imaging agents. This strategy combines the high affinity and specificity of targeting ligands attached to the nanoparticle with the robust chelating properties of NODAGA for radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The result is a powerful tool for sensitive and specific imaging modalities like Positron Emission Tomography (PET). This document provides detailed protocols and application notes for the conjugation of NODA-GA-NHS to amine-functionalized nanoparticles, their subsequent radiolabeling, and their application in targeted cellular imaging.
The N-hydroxysuccinimide (NHS) ester of NODAGA readily reacts with primary amines on the surface of functionalized nanoparticles to form stable amide bonds. This covalent conjugation is a cornerstone of bioconjugation chemistry, enabling the creation of tailored imaging probes. The efficiency of this reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants.
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles functionalized with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide, gold, or polymeric nanoparticles)
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer or Borate Buffer, pH 8.5
-
Quenching Buffer: 1 M Glycine or Tris-HCl, pH 8.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugal filter units (with appropriate molecular weight cut-off for the nanoparticles)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the nanoparticle suspension briefly to ensure a homogenous dispersion.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound ester in a small volume of anhydrous DMF or DMSO to a stock concentration of 10 mg/mL. The use of an organic solvent helps to prevent hydrolysis of the NHS ester before it reacts with the amines.
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension. The molar ratio of this compound to the estimated surface amine groups on the nanoparticles should be optimized, but a starting point of a 10 to 50-fold molar excess of this compound is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation. For sensitive biomolecules attached to the nanoparticles, the reaction can be performed at 4°C overnight.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound ester.
-
-
Purification:
-
Purify the Nodaga-conjugated nanoparticles from excess reagents using centrifugal filter units.
-
Wash the nanoparticles three times with PBS (pH 7.4).
-
Resuspend the purified Nodaga-nanoparticles in PBS at the desired concentration.
-
-
Characterization:
-
Determine the concentration of the purified Nodaga-nanoparticles.
-
Characterize the nanoparticles for size and zeta potential to confirm conjugation.
-
Quantify the number of Nodaga molecules conjugated per nanoparticle (see Protocol 3).
-
Protocol 2: Radiolabeling of Nodaga-Nanoparticles with ⁶⁸Ga or ⁶⁴Cu
This protocol outlines the chelation of Gallium-68 or Copper-64 by the Nodaga-conjugated nanoparticles.
Materials:
-
Purified Nodaga-nanoparticles
-
⁶⁸GaCl₃ in 0.05 M HCl (from a ⁶⁸Ge/⁶⁸Ga generator) or ⁶⁴CuCl₂
-
Radiolabeling Buffer: 0.1 M Sodium Acetate buffer, pH 4.5 for ⁶⁸Ga; pH 5.5 for ⁶⁴Cu
-
Metal-free water and reaction vials
-
Instant thin-layer chromatography (iTLC) strips
-
Mobile Phase: 0.1 M Citrate buffer, pH 6.0
Procedure:
-
Reaction Setup:
-
In a metal-free reaction vial, add a specific amount of the Nodaga-nanoparticle solution (typically 50-100 µg).
-
Add the Radiolabeling Buffer to adjust the pH to the optimal range for the chosen radionuclide.
-
-
Radiolabeling:
-
Add the ⁶⁸GaCl₃ or ⁶⁴CuCl₂ solution (typically 50-200 MBq) to the vial.
-
Incubate the reaction mixture at 95°C for 10-15 minutes for ⁶⁸Ga, or at room temperature to 40°C for 15-30 minutes for ⁶⁴Cu.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using iTLC.
-
Spot a small aliquot of the reaction mixture onto an iTLC strip.
-
Develop the strip using the mobile phase.
-
The radiolabeled Nodaga-nanoparticles will remain at the origin (Rf = 0), while free ⁶⁸Ga or ⁶⁴Cu will move with the solvent front (Rf = 1).
-
Measure the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip and counting in a gamma counter.
-
RCP (%) = (Counts at origin / Total counts) x 100. A RCP of >95% is generally required for in vivo applications.
-
-
Purification (if necessary):
-
If the RCP is below 95%, the radiolabeled nanoparticles can be purified using a size-exclusion chromatography column (e.g., PD-10) or centrifugal filtration to remove unincorporated radionuclide.
-
Protocol 3: Quantification of Nodaga Conjugation
This protocol provides a method to estimate the number of Nodaga molecules conjugated to each nanoparticle.
Method: Competitive Binding Assay with a Fluorescently Labeled Chelator
-
Standard Curve:
-
Prepare a series of known concentrations of a fluorescently labeled chelator (e.g., a fluorescently tagged DOTA-NHS ester).
-
React each concentration with a fixed amount of amine-functionalized nanoparticles under the same conditions as the this compound conjugation.
-
After purification, measure the fluorescence intensity of the nanoparticle conjugates.
-
Plot fluorescence intensity versus the concentration of the fluorescent chelator to generate a standard curve.
-
-
Competitive Assay:
-
Perform the this compound conjugation to the amine-functionalized nanoparticles as described in Protocol 1.
-
In a parallel reaction, co-incubate the nanoparticles with the same concentration of this compound and a known, fixed concentration of the fluorescently labeled chelator.
-
After purification, measure the fluorescence intensity of the nanoparticles from the competitive reaction.
-
-
Calculation:
-
Use the standard curve to determine the amount of fluorescent chelator that bound to the nanoparticles in the presence of this compound.
-
The reduction in fluorescence compared to the control (fluorescent chelator alone) is proportional to the amount of Nodaga that has been conjugated.
-
From this, the number of Nodaga molecules per nanoparticle can be estimated, provided the nanoparticle concentration is known.
-
Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 5 | 0.15 ± 0.03 | +25 ± 3 |
| Nodaga-Conjugated Nanoparticles | 115 ± 7 | 0.18 ± 0.04 | +10 ± 4 |
Table 2: this compound Conjugation and Radiolabeling Efficiency
| Parameter | Value |
| Molar Ratio (this compound : Amine Groups) | 20:1 |
| Reaction Time (hours) | 4 |
| Reaction Temperature (°C) | 25 |
| Conjugation Efficiency (%) | ~60-80 |
| Radiolabeling Efficiency (⁶⁸Ga) (%) | >97 [1] |
| Radiolabeling Efficiency (⁶⁴Cu) (%) | >80 [1] |
| Specific Activity (GBq/µmol) | 200-400 |
Visualizations
Caption: Workflow for the synthesis and application of Nodaga-conjugated nanoparticles.
Caption: Receptor-mediated endocytosis of targeted Nodaga-nanoparticles.
References
Application Notes and Protocols for Quality Control of NODAGA-NHS Conjugated Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of radiopharmaceuticals in molecular imaging and therapy is a rapidly advancing field. NODAGA-NHS (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid-N-hydroxysuccinimide) is a popular bifunctional chelator that, once conjugated to a targeting biomolecule (e.g., a peptide or antibody), can be radiolabeled with various metallic radionuclides like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). The quality control of these resulting radiopharmaceuticals is paramount to ensure their safety, efficacy, and batch-to-batch consistency for both preclinical research and clinical applications.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the essential quality control tests for this compound conjugated radiopharmaceuticals. Adherence to these guidelines is critical for compliance with Good Manufacturing Practices (GMP) and regulatory standards.[1][2]
General Quality Control Workflow
The quality control process for this compound conjugated radiopharmaceuticals can be broken down into several key stages, from the initial conjugation to the final product release.
Caption: General workflow for the preparation and quality control of this compound conjugated radiopharmaceuticals.
Experimental Protocols
Protocol for this compound Conjugation to a Peptide
This protocol provides a general method for the conjugation of this compound to a peptide containing a primary amine (e.g., a lysine residue).
Materials:
-
This compound ester
-
Peptide of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
PD-10 desalting column or equivalent
-
HPLC system for purification
Procedure:
-
Peptide Dissolution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.
-
This compound Dissolution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 3-5 fold molar excess of the dissolved this compound to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a solution of glycine or Tris buffer to consume any unreacted NHS esters.
-
Purification: Purify the NODAGA-conjugated peptide using a PD-10 desalting column to remove unconjugated this compound, followed by preparative reverse-phase HPLC (RP-HPLC) to isolate the desired product.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
-
Lyophilization and Storage: Lyophilize the purified conjugate and store at -20°C or -80°C until use.
Protocol for Radiolabeling with Gallium-68
This protocol describes a typical manual radiolabeling procedure for a NODAGA-conjugated peptide with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NODAGA-conjugated peptide
-
0.1 M Sodium acetate buffer, pH 4.5
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile 0.22 µm filter
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Reaction Mixture Preparation: In a sterile reaction vial, add 10-50 µg of the NODAGA-conjugated peptide dissolved in sodium acetate buffer (pH 4.5).
-
Radiolabeling: Add the ⁶⁸Ga eluate to the reaction vial. The final pH of the reaction mixture should be between 4.0 and 4.5.[3]
-
Incubation: Incubate the reaction mixture at 95°C for 5-10 minutes. For some NODAGA conjugates, labeling can also be achieved at room temperature with a longer incubation time.[3]
-
Purification:
-
Pre-condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-NODAGA-peptide with a small volume of 50% ethanol in water.
-
-
Final Formulation: Evaporate the ethanol under a stream of nitrogen and reconstitute the final product in sterile saline for injection.
-
Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.
Radiochemical Purity (RCP) Determination
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate method for determining the radiochemical purity of the final product.[2]
Caption: Workflow for radiochemical purity determination by HPLC.
Protocol Example for [⁶⁸Ga]Ga-NODAGA-Exendin-4: [2]
-
HPLC System: Agilent 1260 or equivalent with a radio-detector.
-
Column: Acclaim 120 C18 (3 µm, 3.0 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Gradient: [2]
-
0-2 min: 5% B
-
2-7 min: 5% to 100% B
-
7-8 min: 100% B
-
8-12 min: 100% to 5% B
-
12-15 min: 5% B
-
-
UV Detection: 220 nm.[2]
Data Analysis: The radiochemical purity is calculated by dividing the area of the radiolabeled product peak by the total area of all radioactive peaks in the chromatogram.
3.3.2. Thin-Layer Chromatography (TLC)
TLC is a simpler and faster method for routine RCP checks.
Protocol Example for [⁶⁸Ga]Ga-NODAGA-Exendin-4: [2]
-
Stationary Phase: iTLC-SG strips.
-
Mobile Phase: 1 M Ammonium acetate in a 1:1 mixture with DMF.[2]
-
Procedure:
-
Spot a small amount of the radiopharmaceutical onto the TLC strip.
-
Develop the chromatogram in a chamber containing the mobile phase.
-
Allow the solvent front to travel to the top of the strip.
-
Dry the strip and measure the distribution of radioactivity using a TLC scanner.
-
-
Expected Results:
Molar Activity Determination
Molar activity is a critical parameter, especially for receptor-based imaging agents.[4] It is defined as the amount of radioactivity per mole of the compound (GBq/µmol).[4]
Procedure:
-
Radioactivity Measurement: Measure the total radioactivity of the final product using a calibrated dose calibrator.
-
Quantification of the Peptide:
-
Perform an HPLC analysis of the final product with a UV detector.
-
Create a standard curve by injecting known concentrations of the non-radiolabeled NODAGA-conjugated peptide.
-
Determine the concentration of the peptide in the final product by comparing its peak area to the standard curve.
-
-
Calculation:
-
Molar Activity (GBq/µmol) = Total Radioactivity (GBq) / Amount of peptide (µmol)
-
Sterility and Bacterial Endotoxin Testing (BET)
For radiopharmaceuticals intended for human use, sterility and endotoxin testing are mandatory. Due to the short half-life of some radionuclides like ⁶⁸Ga, these tests may be performed retrospectively.[5]
Sterility Testing:
-
The product is cultured in appropriate media (e.g., tryptic soy broth and fluid thioglycollate medium) to detect any microbial growth.
-
The test should be performed according to USP <71> or equivalent pharmacopeial methods.
Bacterial Endotoxin Testing (BET):
-
The Limulus Amebocyte Lysate (LAL) test is the standard method.[6]
-
The test detects the presence of endotoxins from gram-negative bacteria.
-
The endotoxin limit for parenteral drugs is calculated based on the maximum dose administered to a patient.
In Vitro and In Vivo Stability Studies
In Vitro Plasma Stability:
-
Objective: To assess the stability of the radiopharmaceutical in human plasma.
-
Protocol:
-
Incubate the radiopharmaceutical in human plasma at 37°C.[7]
-
Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).[7]
-
Precipitate the plasma proteins with acetonitrile or methanol.[7]
-
Centrifuge and analyze the supernatant by radio-HPLC to determine the percentage of intact radiopharmaceutical remaining.[7]
-
In Vivo Stability:
-
Objective: To evaluate the stability of the radiopharmaceutical in a living system.
-
Protocol:
-
Administer the radiopharmaceutical to a suitable animal model (e.g., mice or rats).
-
Collect blood samples at different time points (e.g., 5, 30, 60 minutes post-injection).
-
Process the blood to separate the plasma.
-
Analyze the plasma samples using radio-HPLC to identify and quantify the parent compound and any radiolabeled metabolites.
-
Summary of Quality Control Specifications
The following table summarizes typical quality control specifications for ⁶⁸Ga-labeled this compound conjugated radiopharmaceuticals.
| Parameter | Method | Specification | Reference |
| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter | [5] |
| pH | pH meter or pH strips | 4.5 - 7.5 | [3][5] |
| Radiochemical Purity (RCP) | HPLC, TLC | ≥ 95% | [2][3] |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.9% ⁶⁸Ga | [2] |
| Molar Activity | HPLC and Dose Calibrator | > 20 GBq/µmol | [3] |
| Sterility | USP <71> | No microbial growth | [6] |
| Bacterial Endotoxins | LAL Test | < 17.5 EU/mL (example) | [2][3] |
| In Vitro Stability (1h in plasma) | Radio-HPLC | > 95% intact | [4] |
Conclusion
Rigorous quality control is a non-negotiable aspect of the development and production of this compound conjugated radiopharmaceuticals. The protocols and specifications outlined in these application notes provide a framework for ensuring that these valuable molecular imaging and therapeutic agents are of high quality, safe for use, and produce reliable and reproducible results. It is essential to validate all analytical methods and adhere to the principles of GMP to meet regulatory expectations.
References
- 1. snmmi.org [snmmi.org]
- 2. Quality control and GMP synthesis of 68Ga-prostate-specific membrane antigen-11 for detection of low- and high-grade prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innovationbridge.info [innovationbridge.info]
- 4. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for In Vivo Small Animal PET Imaging Using NODAGA-NHS Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality crucial in preclinical research for visualizing and quantifying biological processes in vivo. Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide with a convenient half-life of 67.8 minutes, is readily available from a ⁶⁸Ge/⁶⁸Ga generator.[1] This makes it an ideal candidate for radiolabeling targeting vectors such as peptides and antibodies for PET imaging. The chelator 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA) forms stable complexes with ⁶⁸Ga.[2][3] The N-hydroxysuccinimide (NHS) ester functionalized form, NODAGA-NHS, allows for efficient covalent conjugation to primary amines on targeting biomolecules.[4][5]
This document provides a detailed protocol for the use of this compound for conjugating targeting molecules, subsequent radiolabeling with ⁶⁸Ga, and the complete workflow for in vivo small animal PET imaging, including quality control, animal preparation, image acquisition, and data analysis.
Experimental Protocols
Conjugation of Targeting Molecule with this compound Ester
This protocol outlines the covalent coupling of a targeting molecule (e.g., peptide, antibody fragment) containing a primary amine to the this compound ester.
Materials:
-
Targeting molecule (e.g., peptide, antibody) with a primary amine.
-
This compound ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
0.1 M Sodium bicarbonate buffer (pH 8.5).
-
PD-10 desalting columns or equivalent size-exclusion chromatography system.
-
Lyophilizer.
Procedure:
-
Dissolve the targeting molecule in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.
-
Dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Add a 3-5 fold molar excess of the this compound solution to the targeting molecule solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Purify the resulting NODAGA-conjugated molecule from unreacted chelator and byproducts using a PD-10 desalting column, eluting with deionized water.
-
Collect the fractions containing the conjugated product (typically the first colored/UV-active fractions).
-
Lyophilize the purified product to obtain a powder.
-
Store the lyophilized NODAGA-conjugated molecule at -20°C or -80°C.
Radiolabeling of NODAGA-Conjugated Molecule with Gallium-68
This section details the chelation of ⁶⁸Ga by the NODAGA-conjugated targeting molecule.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator.
-
0.1 N HCl for generator elution.
-
NODAGA-conjugated targeting molecule.
-
Sodium acetate buffer (pH 4.0-4.5).
-
Heating block or water bath.
-
C18 Sep-Pak cartridge.
-
Ethanol.
-
Saline solution.
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of deionized water.
-
Load the ⁶⁸GaCl₃ eluate onto the C18 cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove any ⁶⁸Ge breakthrough.
-
Elute the purified ⁶⁸Ga with a small volume (e.g., 0.5 mL) of a 90:10 ethanol/water mixture into a sterile reaction vial.
-
Add 10-50 µg of the lyophilized NODAGA-conjugated molecule to the eluted ⁶⁸Ga.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.
-
Incubate the reaction vial at 95°C for 5-10 minutes.[2]
-
Allow the vial to cool to room temperature.
-
The final ⁶⁸Ga-NODAGA-conjugated radiotracer is ready for quality control.
Quality Control of ⁶⁸Ga-NODAGA-Radiotracer
Quality control is essential to ensure the radiochemical purity and identity of the radiotracer before in vivo administration.[6][7][8]
3.1 Radiochemical Purity (RCP) by Radio-TLC:
-
Stationary Phase: iTLC-SG paper.
-
Mobile Phase: 0.1 M citrate buffer (pH 4.0).
-
Procedure: Spot a small amount of the radiotracer on the iTLC strip. Develop the chromatogram.
-
Analysis: The ⁶⁸Ga-NODAGA-conjugate will migrate with the solvent front (Rf = 0.8-1.0), while free ⁶⁸Ga will remain at the origin (Rf = 0.0-0.2).[2] Calculate the RCP by integrating the peaks. A result of >95% is typically acceptable.[3]
3.2 Radiochemical Purity by Radio-HPLC:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detector: A combination of a UV detector and a radioactivity detector.
-
Analysis: The retention time of the ⁶⁸Ga-NODAGA-conjugate will be different from that of free ⁶⁸Ga. Integrate the peaks to determine the RCP.
In Vivo Small Animal PET/CT Imaging Protocol
This protocol describes the steps for performing a PET/CT scan on a small animal model (e.g., mouse, rat).[9][10][11]
Animal Preparation:
-
Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.
-
Place the animal on a heated bed to maintain body temperature throughout the experiment.
-
Insert a tail-vein catheter for intravenous injection of the radiotracer.
Radiotracer Administration and PET/CT Acquisition:
-
Administer a bolus injection of the ⁶⁸Ga-NODAGA-radiotracer (typically 3-10 MBq) via the tail-vein catheter.
-
Immediately acquire a dynamic PET scan for 60-120 minutes. Alternatively, for static imaging, allow for an uptake period (e.g., 60 minutes) before starting the scan.[12]
-
Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.[11][13]
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the fused PET/CT images over various organs and the tumor (if applicable).
-
Calculate the radioactivity concentration in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Ex Vivo Biodistribution Study
Ex vivo biodistribution studies provide a more accurate quantification of radiotracer uptake in tissues and are often used to validate in vivo imaging data.[14]
Procedure:
-
Following the final imaging time point, euthanize the animal.
-
Dissect key organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue.
Data Presentation
Table 1: Summary of Radiolabeling and Quality Control Parameters.
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Radiochemical Purity | > 95% | Radio-TLC, Radio-HPLC | [3] |
| Specific Activity | 4-6 GBq/µmol | Calculated | [8] |
| pH for Labeling | 4.0 - 4.5 | pH meter | [4] |
| Labeling Temperature | 95 °C | Heating Block | [2] |
| Labeling Time | 5 - 10 minutes | Timer |[2] |
Table 2: Example In Vivo Biodistribution Data of a ⁶⁸Ga-NODAGA-Peptide in a Tumor-Bearing Mouse at 1-hour Post-Injection (%ID/g).
| Organ | Mean %ID/g ± SD |
|---|---|
| Blood | 1.5 ± 0.3 |
| Heart | 0.8 ± 0.2 |
| Lungs | 2.1 ± 0.5 |
| Liver | 3.5 ± 0.8 |
| Spleen | 1.2 ± 0.3 |
| Kidneys | 15.2 ± 3.1 |
| Muscle | 0.5 ± 0.1 |
| Bone | 1.8 ± 0.4 |
| Tumor | 8.9 ± 1.5 |
Note: These are representative values and will vary depending on the specific targeting molecule.
Visualizations
Caption: Workflow for NODAGA-based radiopharmaceutical preparation and imaging.
Caption: General mechanism of targeted radiotracer uptake for PET imaging.
References
- 1. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]
- 2. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 3. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Quality control of 68Ga radiopharmaceuticals: pitfalls and solutions [inis.iaea.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Preparation and Quality Control of 68Ga-Citrate for PET Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erepo.uef.fi [erepo.uef.fi]
- 10. In Vivo Small Animal Imaging using Micro-CT and Digital Subtraction Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 12. researchgate.net [researchgate.net]
- 13. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation, biodistribution, and small animal PET of 45Ti-transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Nodaga-NHS Stock Solutions in DMSO
Introduction
Nodaga-NHS (NODA-GA-NHS ester) is a widely utilized bifunctional chelator in the fields of radiopharmacology and drug development.[1] Its N-hydroxysuccinimide (NHS) ester functional group allows for efficient and stable conjugation to primary amines on biomolecules, such as peptides and antibodies, while the Nodaga cage structure strongly chelates radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][2] The successful preparation of a concentrated stock solution is a critical first step for reproducible bioconjugation experiments.
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to the compound's good solubility and the solvent's compatibility with subsequent aqueous conjugation reactions.[1][3] However, the NHS ester is highly susceptible to hydrolysis in the presence of water, which would render the this compound inactive for conjugation. Therefore, the use of anhydrous DMSO and adherence to strict protocols to minimize moisture exposure are paramount to preserving the reactivity of the stock solution.[4] This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.
Quantitative Data Summary
The following tables provide key data and recommendations for working with this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₈N₄O₁₀ |
| Molecular Weight | 472.45 g/mol [3][5] |
| CAS Number | 1407166-70-4[3][5] |
| Appearance | White to off-white solid |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Recommended Duration | Critical Notes |
| Solid Powder | -20°C | Up to 3 years[3] | Store desiccated to prevent moisture absorption. |
| DMSO Stock Solution | -20°C | Up to 1 month[3] | Use anhydrous DMSO. Store in small, tightly sealed aliquots. |
| -80°C | Up to 6 months[3] | Preferred for longer-term storage. Avoid repeated freeze-thaw cycles. |
Table 3: Typical Stock Solution Concentrations in DMSO
| Concentration (Molar) | Concentration (Mass/Volume) | Use Case |
| 5 mM | ~2.36 mg/mL | General purpose, easy to pipette small volumes. |
| 10 mM | ~4.72 mg/mL | Common concentration for many labeling reactions.[3] |
| 20 mM | ~9.45 mg/mL | High concentration for reactions requiring minimal solvent addition.[3] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology or molecular biology grade[4]
-
Microcentrifuge tubes (low-retention, amber or wrapped in foil)
-
Calibrated analytical balance
-
Precision pipettes and sterile, low-retention tips
-
Vortex mixer
-
Inert gas (Argon or Nitrogen), optional but recommended
Procedure
-
Equilibrate Reagents: Remove the vial of this compound solid powder and the bottle of anhydrous DMSO from storage. Allow them to equilibrate to room temperature for at least 20-30 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold surfaces.[6]
-
Weigh this compound: In a fume hood or on a dedicated lab bench, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh 4.72 mg of this compound.
-
Transfer Powder: Transfer the weighed powder into a clean, dry microcentrifuge tube.
-
Add Anhydrous DMSO: Using a precision pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For the 4.72 mg of this compound, add 1.0 mL of anhydrous DMSO.
-
Dissolve Completely: Close the tube cap tightly and vortex the solution for 30-60 seconds until the this compound powder is completely dissolved. The solution should be clear and colorless.
-
Aliquot for Storage: Immediately aliquot the stock solution into smaller, single-use volumes in fresh, dry microcentrifuge tubes. For example, create 10 µL or 20 µL aliquots. This practice minimizes waste and prevents degradation of the entire stock from repeated freeze-thaw cycles or moisture contamination.[3][7]
-
(Optional) Inert Gas Overlay: Before sealing the aliquot tubes, gently flush the headspace with an inert gas like argon or nitrogen to displace any ambient air and moisture.
-
Store Properly: Tightly seal the aliquots and store them immediately at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Critical Considerations
-
Moisture is Critical: The NHS ester is highly reactive with water. The use of anhydrous DMSO and careful handling to prevent moisture exposure are essential for maintaining the compound's reactivity.[4][6]
-
Use Fresh Solutions: For best results, prepare the this compound stock solution immediately before use.[8] Stored solutions should be used with the understanding that reactivity may decrease over time.
-
Avoid Amine-Containing Buffers: When using the stock solution, avoid adding it to buffers that contain primary amines (e.g., Tris or glycine), as these will compete with the target molecule for conjugation.[6]
-
Final DMSO Concentration: When adding the DMSO stock to your aqueous reaction mixture, ensure the final concentration of DMSO does not exceed 10%, as higher concentrations can denature proteins or interfere with the reaction.[1]
Workflow Visualization
The following diagram illustrates the key steps in the preparation and storage of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EGFR | 1407166-70-4 | Invivochem [invivochem.com]
- 4. DMSO, anhydrous | Colorectal Research [colorectalresearch.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. abpbio.com [abpbio.com]
Troubleshooting & Optimization
preventing hydrolysis of Nodaga-nhs during conjugation
Welcome to the technical support center for Nodaga-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful conjugation of this compound to biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional chelator. The NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) portion is designed to strongly bind to radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are used in Positron Emission Tomography (PET) imaging. The N-hydroxysuccinimide (NHS) ester is a reactive group that specifically couples with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) on biomolecules to form a stable amide bond.[1] This allows for the radiolabeling of antibodies, peptides, and other targeting molecules for diagnostic and therapeutic applications.
Q2: What is the primary challenge when using this compound for conjugation?
A2: The primary challenge is the hydrolysis of the NHS ester. The NHS ester is susceptible to reaction with water, which leads to the formation of an unreactive carboxylic acid. This hydrolysis reaction competes with the desired conjugation reaction (aminolysis), and if it occurs to a significant extent, it will reduce the overall conjugation efficiency and yield of the final product.
Q3: What are the critical factors that influence the rate of this compound hydrolysis?
A3: The main factors are:
-
pH: The rate of hydrolysis increases significantly with increasing pH.
-
Temperature: Higher temperatures accelerate the rate of both hydrolysis and conjugation.
-
Buffer Composition: The type and concentration of the buffer can impact the reaction. Buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for reaction with the NHS ester.
-
Storage and Handling: this compound is moisture-sensitive and should be stored in a dry environment. Repeated freeze-thaw cycles should be avoided.[2]
Q4: At what pH should I perform my this compound conjugation?
A4: The optimal pH for NHS ester conjugation is a compromise between minimizing hydrolysis and maximizing the availability of deprotonated primary amines on your biomolecule for reaction. A pH range of 8.0-9.0 is generally recommended, with pH 8.5 often being a good starting point. While the reaction with amines is faster at higher pH, the rate of hydrolysis also increases dramatically.
Q5: Which buffers are recommended for this compound conjugation?
A5: Amine-free buffers are essential. Commonly used buffers include:
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Phosphate buffer (0.1 M, pH 8.0-8.5)
-
Borate buffer (0.1 M, pH 8.5)[3]
Q6: Are there any substances I should avoid in my reaction buffer?
A6: Yes. Avoid buffers and additives containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with your target molecule for conjugation.[4] Also, avoid sodium azide, a common preservative, which can also react with the NHS ester. If your biomolecule is in a buffer containing these substances, a buffer exchange step is necessary before starting the conjugation.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Hydrolysis of this compound: The NHS ester has hydrolyzed before it can react with your biomolecule. | - Ensure your reaction buffer is within the optimal pH range (8.0-8.5).- Perform the reaction at a lower temperature (e.g., 4°C for a longer duration or room temperature for a shorter duration).- Use fresh, high-quality this compound. Ensure it has been stored properly in a desiccated environment.- Prepare the this compound solution in anhydrous DMSO or DMF immediately before adding it to the aqueous reaction buffer. |
| Inactive Biomolecule: The primary amines on your biomolecule are not available for reaction. | - Confirm the purity and integrity of your biomolecule.- Ensure the pH of the reaction buffer is high enough to deprotonate the primary amines (typically > pH 8.0).- Perform a buffer exchange to remove any interfering substances. | |
| Incorrect Molar Ratio: The ratio of this compound to your biomolecule is not optimal. | - Optimize the molar excess of this compound. Start with a 5-20 fold molar excess and titrate as needed. | |
| Inconsistent Results | Variability in Reagents or Conditions: Inconsistent quality of this compound, buffer preparation, or reaction parameters. | - Aliquot this compound upon receipt to avoid repeated exposure to moisture.- Prepare fresh buffers for each experiment and verify the pH.- Standardize reaction times and temperatures. |
| Precipitation During Reaction | Hydrophobicity of the Conjugate: The addition of the Nodaga moiety may increase the hydrophobicity of the biomolecule, leading to aggregation. | - Consider using a this compound derivative with a hydrophilic linker (e.g., PEG linker).- Perform the conjugation at a lower concentration of the biomolecule. |
Quantitative Data: NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on pH and temperature. The table below provides the approximate half-life of a typical NHS ester in aqueous solution.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.5 | 4 | ~30 minutes |
| 8.6 | 4 | ~10 minutes |
| 7.5 | Room Temp | ~2-3 hours |
| 8.5 | Room Temp | ~15-20 minutes |
Note: This data is for a generic NHS ester and the exact half-life of this compound may vary.
Experimental Protocols
Protocol 1: Standard this compound Conjugation to an Antibody
This protocol is a starting point and may require optimization for your specific antibody.
-
Buffer Exchange: If your antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer such as 0.1 M sodium bicarbonate buffer, pH 8.5. This can be done using dialysis, desalting columns, or ultrafiltration. Adjust the antibody concentration to 5-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the this compound solution to the antibody solution.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification: Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Monitoring this compound Hydrolysis by HPLC
This protocol allows for the assessment of the stability of this compound under your experimental conditions.
-
Sample Preparation:
-
Prepare a solution of this compound in your chosen reaction buffer at the desired concentration.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution and quench any further reaction by adding a small amount of a low pH buffer (e.g., 0.1% TFA in water).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna 5 µm C18, 250 x 4.6 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 260 nm (for the NHS leaving group) and 280 nm (if your molecule has aromatic residues).
-
-
Data Analysis:
-
The intact this compound will have a specific retention time. The hydrolyzed product (Nodaga-acid) will be more polar and will elute earlier.
-
By integrating the peak areas of the intact this compound at each time point, you can calculate the rate of hydrolysis.
-
Visualizations
Caption: Competing reaction pathways for this compound: desired aminolysis versus undesired hydrolysis.
Caption: Troubleshooting workflow for low this compound conjugation yield.
References
side reactions of Nodaga-nhs and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nodaga-NHS ester for bioconjugation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of this compound to proteins, peptides, or other amine-containing biomolecules.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of this compound ester: The primary competing reaction is the hydrolysis of the NHS ester, converting it to an unreactive carboxylate. This is accelerated at high pH.[1] | - Optimize pH: Maintain the reaction pH between 7.0 and 8.5 for an optimal balance between amine reactivity and NHS ester stability.[1] - Control Temperature: Perform the conjugation at 4°C for extended reaction times (e.g., 20 hours) or at room temperature for shorter durations (e.g., 1-2 hours) to balance reaction rate and hydrolysis.[2][3][4][5] - Use Fresh Reagents: Prepare this compound solution immediately before use. Store the powder at -20°C.[2] - Increase Molar Ratio: Use a higher molar excess of this compound to the biomolecule to favor the amidation reaction over hydrolysis.[1] |
| Incompatible Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[1][6] | - Use Amine-Free Buffers: Employ buffers such as phosphate-buffered saline (PBS) or borate buffer.[1][2][3][4] | |
| Poor Solubility of this compound: The NHS ester may not be fully dissolved in the aqueous reaction mixture, reducing its availability. | - Use a Co-solvent: Dissolve this compound in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous solution of the biomolecule. The final concentration of the organic solvent should ideally not exceed 10%.[1] | |
| Conjugate Aggregation | Loss of Electrostatic Repulsion: The reaction of this compound with surface amines can neutralize charges on the biomolecule, leading to aggregation. This is more common with nanoparticles.[7][8] | - Optimize pH: Adjusting the pH away from the isoelectric point of the protein can help maintain solubility. - Add Stabilizers: Consider adding a small amount of a non-ionic surfactant like Tween 20.[7] - Control Reagent Concentration: Avoid excessively high concentrations of the biomolecule or this compound. |
| Non-specific Labeling | Reaction with other nucleophilic residues: Besides primary amines (N-terminus and lysine side chains), NHS esters can have side reactions with serine, threonine, and tyrosine residues, especially at higher pH.[9] | - Strict pH Control: Maintain the pH in the recommended range of 7.0-8.5 to minimize reactions with less nucleophilic side chains.[1][9] |
| Inconsistent Results | Variability in Reagent Quality or Handling: Impurities in the biomolecule or degradation of this compound can lead to inconsistent outcomes. | - Use High-Purity Biomolecules: Ensure the purity of your protein or peptide is >95%.[6] - Proper Storage and Handling of this compound: Store the solid reagent at -20°C and prepare solutions fresh for each use.[2] Avoid repeated freeze-thaw cycles of stock solutions.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH for reacting NHS esters with primary amines is between 7.0 and 8.5.[1] In this range, the primary amines are sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester, while the rate of hydrolysis of the NHS ester is still manageable.
Q2: What buffers should I use for the conjugation reaction?
It is crucial to use amine-free buffers to avoid competition with your target biomolecule. Recommended buffers include phosphate-buffered saline (PBS) and borate buffer.[1][2][3][4] Avoid buffers containing primary amines such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][6]
Q3: How should I dissolve and store this compound?
This compound powder should be stored at -20°C.[2] For conjugation, it is often recommended to first dissolve the this compound in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the aqueous solution of the biomolecule.[1] Prepare stock solutions fresh and, if necessary to store, aliquot and keep at -80°C for short periods, though fresh preparation is always best.[2]
Q4: What are the main side reactions of this compound and how can I minimize them?
The primary side reaction is the hydrolysis of the NHS ester to an inactive carboxylic acid.[1] This can be minimized by working within the optimal pH range of 7.0-8.5, using fresh reagents, and controlling the reaction temperature.[1] Other potential side reactions include the modification of serine, threonine, and tyrosine residues, which can be suppressed by maintaining a pH below 9.[9]
Q5: My protein conjugate is aggregating. What can I do?
Aggregation can occur if the conjugation process neutralizes surface charges on the biomolecule that are critical for its solubility.[7][8] To mitigate this, ensure the reaction buffer pH is not close to the isoelectric point of your protein. You can also try adding stabilizers, such as a low concentration of a non-ionic surfactant, or optimizing the molar ratio of the reactants to avoid over-labeling.
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
-
Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS or borate buffer (pH 7.5-8.5) using dialysis, ultrafiltration, or a desalting column.
-
Prepare Protein Solution: Adjust the concentration of the protein in the reaction buffer, for example, to 1-10 mg/mL.[5][]
-
Prepare this compound Solution: Immediately before the reaction, dissolve this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. The molar ratio will need to be optimized for your specific application but can range from 5 to 100 equivalents.[5] Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-20 hours with gentle mixing.[2][3][4][5]
-
Purification: Remove excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., a PD-10 column), dialysis, or ultrafiltration against a suitable storage buffer.[5]
-
Characterization: Characterize the final conjugate to determine the degree of labeling and confirm the integrity of the biomolecule.
Visualizations
Caption: Primary reaction pathway of this compound with a protein and the competing hydrolysis side reaction.
Caption: A logical workflow for troubleshooting low efficiency in this compound conjugation experiments.
References
- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]
- 2. This compound | EGFR | 1407166-70-4 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Stability of Nodaga-NHS Labeled Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Nodaga-NHS and its labeled compounds. Our goal is to help you improve the stability and performance of your experimental reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a bifunctional chelator. The "Nodaga" portion is a highly effective chelating agent for various radiometals, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are used in Positron Emission Tomography (PET) imaging. The "NHS" (N-hydroxysuccinimide) ester is a reactive group that allows for the covalent conjugation of the Nodaga chelator to biomolecules containing primary amines, such as proteins, peptides, and antibodies. This creates a stable complex for targeted delivery of the radiometal in imaging and therapeutic applications.
Q2: What are the main stability concerns with this compound and its labeled compounds?
The primary stability concerns can be divided into two main areas:
-
Stability of the this compound ester reagent: The NHS ester is susceptible to hydrolysis, especially in aqueous solutions and at higher pH. Hydrolysis renders the reagent inactive and unable to conjugate to your biomolecule of interest.
-
Stability of the final Nodaga-labeled compound: After successful conjugation and radiolabeling, the stability of the final product can be affected by several factors. These include the potential for dissociation of the radiometal from the Nodaga chelator, degradation of the biomolecule itself, and instability of the entire conjugate in biological media like serum.
Q3: How does the stability of Nodaga-labeled compounds compare to DOTA-labeled compounds?
Nodaga generally forms more stable complexes with certain radiometals, like ⁶⁸Ga, compared to DOTA. This is because Nodaga has a coordination number of six, which perfectly matches the preferred coordination of Ga(III), leading to a more stable complex.[1] Studies have shown that ⁶⁸Ga-Nodaga labeled peptides can exhibit greater ex vivo stability in plasma and urine compared to their ⁶⁸Ga-DOTA counterparts.[1][2] For ⁶⁴Cu, both Nodaga and DOTA can form stable complexes, though some studies suggest that Nodaga conjugates show higher resistance to transchelation in the presence of challenging agents like EDTA.[3][4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound labeled compounds.
Low Conjugation Efficiency or Yield
Problem: You are observing low yields of your Nodaga-labeled biomolecule.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound ester | Prepare the this compound solution immediately before use.[5] Avoid storing it in aqueous solutions. Use anhydrous DMSO or DMF to dissolve the reagent. |
| Incorrect pH of the reaction buffer | The optimal pH for the reaction of NHS esters with primary amines is between 7.0 and 8.5.[5] Below pH 7.0, the amine is mostly protonated and less nucleophilic, leading to a slow reaction. Above pH 8.5, the hydrolysis of the NHS ester becomes rapid, competing with the conjugation reaction.[5] |
| Incompatible buffer components | Buffers containing primary amines, such as Tris or glycine, will compete with your biomolecule for reaction with the this compound ester.[6] Use non-amine-containing buffers like phosphate-buffered saline (PBS) or borate buffer. |
| Low purity of the biomolecule | Impurities in your protein or peptide sample can interfere with the conjugation reaction.[6] Ensure your biomolecule is of high purity (>95%). |
| Insufficient molar ratio of this compound | Increasing the molar excess of this compound to the biomolecule can improve conjugation efficiency. However, excessive amounts can lead to multiple labeling and potential protein precipitation. An empirical optimization of the molar ratio is recommended. |
Instability of the Final Labeled Compound
Problem: Your purified Nodaga-labeled compound shows degradation or loss of radiolabel over time.
| Possible Cause | Recommended Solution |
| Dissociation of the radiometal | Ensure complete chelation during the radiolabeling step by optimizing temperature, pH, and incubation time. After radiolabeling, purification is crucial to remove any unbound radiometal.[7] |
| Degradation in serum or plasma | The stability of the labeled compound in biological fluids can be influenced by enzymatic degradation of the biomolecule or transchelation of the radiometal to serum proteins. The choice of linker between the biomolecule and Nodaga can impact in vivo stability.[6] |
| Improper storage conditions | Store the purified conjugate at low temperatures, typically -20°C or -80°C, to minimize degradation.[6] Avoid repeated freeze-thaw cycles by aliquoting the sample into single-use vials.[8] |
| Inappropriate storage buffer | The pH of the storage buffer is critical. Storing at a slightly acidic to neutral pH (e.g., pH 5.5-7.0) can help maintain the stability of the radiometal complex. The buffer should be free of competing chelating agents. |
| Oxidation | For sensitive biomolecules, the addition of antioxidants or storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial. |
Quantitative Data Summary
The following tables summarize quantitative data on the stability of Nodaga-labeled compounds from various studies.
Table 1: Comparison of Ex Vivo Stability of ⁶⁸Ga-labeled Peptides in Mouse Plasma and Urine at 60 minutes
| Compound | Stability in Plasma (%) | Stability in Urine (%) | Reference |
| [⁶⁸Ga]Nodaga-peptide | 42.1 ± 3.7 | 37.4 ± 2.9 | [1][2] |
| [⁶⁸Ga]DOTA-peptide | 1.2 ± 0.3 | 4.2 ± 0.4 | [1][2] |
Table 2: In Vitro Stability of ⁶⁴Cu-labeled Trastuzumab Conjugates in the Presence of EDTA (33 mM) after 24 hours
| Compound | Stability (%) | Reference |
| [⁶⁴Cu]Cu-Nodaga-trastuzumab | >99 | [3] |
| [⁶⁴Cu]Cu-15-5-trastuzumab | ~94.5 | [3] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Peptide
-
Reagent Preparation:
-
Dissolve the peptide in a suitable non-amine-containing buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2) to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 3-5 fold molar excess of the this compound solution to the peptide solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the Nodaga-conjugated peptide using size-exclusion chromatography (e.g., Sephadex G-25 column) or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unconjugated this compound and other impurities.
-
Lyophilize the purified conjugate for storage.
-
Protocol 2: In Vitro Serum Stability Assay of a Radiolabeled Peptide
-
Incubation:
-
Add a small volume (e.g., 5-10 µL) of the radiolabeled peptide to 500 µL of fresh human or mouse serum.
-
Incubate the mixture at 37°C.
-
-
Sampling:
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot (e.g., 50 µL) of the serum mixture.
-
-
Protein Precipitation:
-
To the aliquot, add an equal volume of cold ethanol or acetonitrile to precipitate the serum proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
-
Analysis:
-
Analyze the supernatant, which contains the intact radiolabeled peptide and any small molecule degradation products, by radio-HPLC or thin-layer chromatography (TLC).
-
Calculate the percentage of intact radiolabeled peptide at each time point by integrating the corresponding peak area.
-
Visualizations
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1407166-70-4 | Benchchem [benchchem.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. youtube.com [youtube.com]
- 8. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
challenges in Nodaga-nhs radiolabeling and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NODAGA-NHS radiolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound ester to my protein/peptide?
The optimal pH for the reaction between an NHS ester and a primary amine (like the lysine side chain or N-terminus of a peptide/protein) is between 7.0 and 8.5.[1] A pH of 8.0 is often a good compromise between amine reactivity and NHS ester stability.[1] Below pH 7.0, the primary amine is mostly protonated and thus less nucleophilic, slowing down the reaction. Above pH 8.5, the hydrolysis of the this compound ester becomes a significant competing reaction, which can reduce your conjugation yield.[1]
Q2: My conjugation efficiency is low. What are the possible causes and solutions?
Low conjugation efficiency can be due to several factors:
-
Hydrolysis of this compound ester: The NHS ester is sensitive to moisture and can hydrolyze back to the unreactive carboxylic acid.[1][2] Always use freshly prepared or properly stored this compound solutions.[1] Dissolving the NHS ester in an anhydrous organic solvent like DMF or DMSO before adding it to the reaction mixture can reduce hydrolysis.[1]
-
Incorrect pH: As mentioned in Q1, the pH of the reaction buffer is critical. Ensure your buffer is within the optimal pH range of 7.0-8.5.[1]
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the this compound ester.[1] Use amine-free buffers like phosphate-buffered saline (PBS) or borate buffer.[1]
-
Low molar ratio of this compound: Increasing the molar excess of this compound to your biomolecule can improve conjugation efficiency. However, excessive amounts can lead to multiple conjugations per molecule, which may affect its biological activity.
Q3: What are the ideal conditions for radiolabeling my NODAGA-conjugate with Gallium-68 (⁶⁸Ga)?
For ⁶⁸Ga labeling of NODAGA conjugates, the optimal pH is typically between 4.0 and 4.5.[3] While some NODAGA conjugates can be labeled at room temperature, heating to over 60°C can often improve radiolabeling efficiency and reduce reaction time.[3] It's important to note that at a pH above 7, Gallium can form insoluble hydroxides, making it unavailable for chelation.[4]
Q4: I am observing low radiochemical yield during ⁶⁸Ga labeling. What could be the issue?
Low radiochemical yield in ⁶⁸Ga labeling can be caused by:
-
Metal Ion Impurities: Trace metal ions (e.g., Fe³⁺, Al³⁺, Zn²⁺) in the ⁶⁸Ga eluate can compete with ⁶⁸Ga for the NODAGA chelator, reducing the radiolabeling efficiency.[5] Pre-purification of the ⁶⁸Ga eluate using a cation exchange cartridge can help remove these impurities.[6][7]
-
Incorrect pH of the labeling solution: The pH must be carefully controlled to be within the optimal range for ⁶⁸Ga chelation by NODAGA (pH 4.0-4.5).[3]
-
Radiolysis: At high radioactivity concentrations, the formation of free radicals can damage the radiolabeled compound. The addition of radical scavengers like ascorbic acid or ethanol can help mitigate this effect.[8]
-
Formation of ⁶⁸Ga-colloids: If the pH is not optimal, ⁶⁸Ga can form colloids that will not be chelated.[9]
Q5: How can I purify my radiolabeled conjugate?
After radiolabeling, purification is often necessary to remove unreacted ⁶⁸Ga and other impurities. Solid-phase extraction (SPE) using a C18 cartridge is a common and effective method.[9] The radiolabeled conjugate is retained on the cartridge while unreacted ⁶⁸Ga is washed away. The purified product is then eluted with an ethanol/water mixture.[6]
Troubleshooting Guides
Troubleshooting Low Conjugation Efficiency
| Symptom | Possible Cause | Recommended Action |
| Low to no conjugation | Hydrolyzed this compound ester | Prepare a fresh solution of this compound in anhydrous DMF or DMSO immediately before use.[1] Store the solid reagent in a desiccator. |
| Inappropriate buffer | Use an amine-free buffer such as PBS or borate buffer at a pH between 7.0 and 8.5.[1] Avoid Tris or glycine buffers.[1] | |
| Incorrect pH | Verify the pH of your reaction buffer and adjust it to the optimal range of 7.0-8.5.[1] | |
| Low yield of conjugated product | Insufficient molar ratio of this compound | Increase the molar excess of this compound to the biomolecule. Start with a 5 to 20-fold molar excess and optimize.[10] |
| Short reaction time | Allow the reaction to proceed for at least 1-2 hours at room temperature or overnight at 4°C.[10] | |
| Low concentration of reactants | Perform the conjugation reaction in a smaller volume to increase the concentration of both the biomolecule and the this compound ester. |
Troubleshooting Low Radiochemical Yield of ⁶⁸Ga-NODAGA Conjugate
| Symptom | Possible Cause | Recommended Action |
| Low ⁶⁸Ga incorporation | Metal ion contamination in ⁶⁸Ga eluate | Pre-purify the ⁶⁸Ga eluate using a strong cation exchange (SCX) cartridge to remove competing metal ions.[7] |
| Incorrect pH of labeling buffer | Adjust the pH of the reaction mixture to 4.0-4.5 using a suitable buffer like sodium acetate.[3] | |
| Suboptimal temperature | Heat the reaction mixture to 60-95°C for 5-15 minutes to improve labeling kinetics.[3][11] | |
| Presence of multiple radioactive species in QC | Radiolysis | Add a radical scavenger such as ascorbic acid (e.g., 5 mg) or ethanol to the reaction mixture.[7][8] |
| Formation of ⁶⁸Ga-colloids | Ensure the pH is acidic (around 4.0-4.5) during labeling to prevent the formation of gallium hydroxides.[3][4] | |
| Unreacted "free" ⁶⁸Ga | Optimize labeling conditions (pH, temperature, time) to drive the reaction to completion. Purify the final product using a C18 SPE cartridge.[9] |
Experimental Protocols
Protocol 1: this compound Conjugation to a Peptide/Protein
-
Preparation of Biomolecule: Dissolve the peptide or protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer) at a pH of 8.0-8.5.[12]
-
Preparation of this compound: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).[1]
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the biomolecule solution. It is recommended that the final concentration of the organic solvent does not exceed 10%.[1]
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Purification: Purify the NODAGA-conjugated biomolecule using size exclusion chromatography (e.g., PD-10 column) or dialysis to remove unreacted this compound and byproducts.[10]
-
Characterization: Confirm the conjugation and determine the number of chelators per molecule using methods like MALDI-TOF mass spectrometry.
Protocol 2: ⁶⁸Ga Radiolabeling of a NODAGA-Conjugate
-
⁶⁸Ga Elution and Purification: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. Pass the eluate through a strong cation exchange (SCX) cartridge to trap the ⁶⁸Ga³⁺ and remove metal impurities. Elute the purified ⁶⁸Ga³⁺ from the SCX cartridge with a small volume of 5 M NaCl/5.5 M HCl solution.[7]
-
Labeling Reaction:
-
Incubation: Heat the reaction mixture at 60-95°C for 5-15 minutes.[3][11]
-
Purification of Radiolabeled Product:
-
Pass the reaction mixture through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga.
-
Elute the purified ⁶⁸Ga-NODAGA-conjugate with an ethanol/water solution.
-
-
Quality Control: Determine the radiochemical purity (RCP) using radio-TLC and/or radio-HPLC.[11][13]
Data Presentation
Table 1: Influence of pH on this compound Conjugation Efficiency
| pH Range | Effect on Primary Amine (R-NH₂) | Effect on NHS Ester | Overall Conjugation Efficiency |
| < 7.0 | Mostly protonated (R-NH₃⁺), low nucleophilicity | Relatively stable against hydrolysis | Low, due to slow reaction rate[1] |
| 7.0 - 8.5 | Optimal balance of deprotonated, nucleophilic amine | Moderate rate of hydrolysis | High, optimal range for amidation[1] |
| > 8.5 | Fully deprotonated and highly nucleophilic | Rapid hydrolysis | Decreased, due to significant hydrolysis of the NHS ester[1] |
Table 2: Typical Parameters for ⁶⁸Ga Radiolabeling of NODAGA-Conjugates
| Parameter | Recommended Range/Value | Rationale |
| pH | 4.0 - 4.5 | Optimal for ⁶⁸Ga chelation by NODAGA; minimizes formation of gallium hydroxides.[3] |
| Temperature | Room Temperature to 95°C | Higher temperatures can increase reaction rate and efficiency.[3][11] |
| Reaction Time | 5 - 15 minutes | Generally sufficient for high radiochemical yields, especially with heating.[3] |
| Precursor Amount | 10 - 50 µg | Dependent on the specific activity required and the nature of the conjugate.[9][13] |
| Radical Scavenger | Ascorbic acid, Ethanol | Recommended to prevent radiolysis, especially at high radioactivity levels.[8] |
Visualizations
References
- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]
- 2. N-Hydroxysuccinimide active ester [schem.jp]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]
- 5. 68Ga Extemporaneous Preparations in Radiopharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers [ouci.dntb.gov.ua]
- 9. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a radiosynthesis method and a novel quality control system for [68 Ga]Ga-MAA: is TLC enough to assess radiopharmaceutical quality? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
impact of antibody purity on Nodaga-nhs conjugation success
Welcome to the technical support center for Nodaga-NHS conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the successful conjugation of this compound to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a bifunctional chelator. The "Nodaga" portion is a macrocyclic chelating agent designed to bind strongly to radiometals, which is essential for applications in nuclear medicine and imaging. The "NHS" (N-Hydroxysuccinimide) ester is a reactive group that covalently attaches the chelator to the antibody.[1][] This reaction specifically targets primary amines (-NH₂), such as the side chains of lysine residues and the N-terminus of the antibody, to form a stable amide bond.[1][3][4]
Q2: Why is high antibody purity essential for successful this compound conjugation?
A2: High antibody purity is critical because the NHS ester chemistry is not specific to antibodies but reacts with any available primary amine. If your antibody preparation contains other proteins (e.g., Bovine Serum Albumin - BSA) or amine-containing molecules (e.g., Tris buffer, glycine), these impurities will compete with the antibody for reaction with the this compound ester.[5] This competition reduces the amount of this compound that conjugates to your target antibody, leading to lower conjugation efficiency and a less predictable final product. A recommended purity of over 95% is advised for optimal results.
Q3: Which substances in my antibody solution can interfere with the conjugation reaction?
A3: Several common additives and buffer components can interfere with the NHS ester reaction. These include:
-
Proteins: Stabilizing proteins like BSA or gelatin contain lysine residues that will compete in the reaction.
-
Amine-containing buffers: Buffers such as Tris (Tris-HCl) and glycine contain primary amines and are incompatible with the reaction.[1][6]
-
Preservatives: High concentrations of sodium azide (>3 mM or 0.02%) can interfere with the reaction.[7]
-
Other nucleophiles: Thiols (like in DTT) and hydroxyl groups can also react with NHS esters, though the reaction with primary amines is more favorable and stable.[3][4]
Q4: What are the optimal reaction conditions for this compound conjugation?
A4: The conjugation reaction is highly dependent on several factors:
-
pH: The reaction is most efficient at a pH between 7.2 and 8.5.[][7] In this range, the primary amines on the antibody are sufficiently deprotonated and nucleophilic, while the rate of NHS ester hydrolysis is manageable.[4][6]
-
Buffer: Use amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer.[1][6]
-
Temperature and Time: The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight (e.g., 20 hours).[][8]
-
Solvent: this compound should first be dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous antibody solution.[3][6]
Troubleshooting Guide
Problem: Low or no conjugation efficiency.
This is the most common issue encountered. The following guide helps you diagnose and solve the problem based on potential causes.
| Symptom | Potential Cause | Recommended Solution |
| Low Yield of Conjugate | Presence of Competing Amines | Ensure the antibody is in an amine-free buffer (e.g., PBS, Borate). If the buffer contains Tris, glycine, or other primary amines, perform a buffer exchange using a desalting column or dialysis before conjugation.[1][5] |
| Low Antibody Purity | Verify antibody purity is >95%. If contaminating proteins like BSA are present, they will compete for the this compound. Purify the antibody using appropriate chromatography methods. | |
| Low Antibody Concentration | The recommended antibody concentration is typically >0.5 mg/mL. Low concentrations can favor the hydrolysis of the NHS ester over the desired conjugation reaction.[] Concentrate the antibody if necessary. | |
| Hydrolysis of this compound | NHS esters are moisture-sensitive. Always use high-quality, dry organic solvents (DMSO, DMF) to prepare the this compound stock solution.[4][6] Prepare the stock solution immediately before use and add it to the antibody solution promptly. | |
| Inconsistent Results | Incorrect Molar Ratio | The molar ratio of this compound to antibody is critical. A significant excess of the NHS ester is typically required. Ratios can range from 5 to 100-fold molar excess.[8] This may need to be optimized for your specific antibody. |
| Incorrect pH | Verify the pH of your reaction buffer is between 7.2 and 8.5. Outside this range, the reaction efficiency drops significantly due to either protonation of the amines (low pH) or rapid hydrolysis of the NHS ester (high pH).[6] | |
| Loss of Antibody Activity | Over-modification | Using a very high molar excess of this compound can lead to modification of lysine residues in or near the antigen-binding sites, potentially reducing the antibody's activity. If this is suspected, reduce the molar ratio of this compound to antibody and re-test. |
Visual Troubleshooting Workflow
Caption: Troubleshooting flowchart for this compound conjugation.
Quantitative Data Example
The efficiency of a Nodaga conjugation is often assessed by the success of subsequent radiolabeling. The table below, adapted from a study on trastuzumab, shows how increasing the molar excess of this compound during conjugation affects the incorporation of Copper-64 (⁶⁴Cu), a direct indicator of the number of available chelators per antibody.[8]
| Molar Equivalents of this compound used in Conjugation | Resulting ⁶⁴Cu Incorporation Efficiency (after 15 min) |
| 5 | ~50 - 75% |
| 20 | ~60 - 78% |
| 100 | ~55 - 70% |
Data adapted from Meyer et al., EJNMMI Radiopharmacy and Chemistry, 2016.[8] This study found that for trastuzumab, a 5-fold molar excess at room temperature provided the highest radiolabeling efficiency, suggesting that higher ratios do not always lead to better functional outcomes and optimization is key.[8]
Experimental Protocols
Protocol 1: Antibody Preparation (Buffer Exchange)
This protocol is essential if your antibody is in a buffer containing interfering substances.
-
Select a Desalting Column: Choose a size-exclusion chromatography column (e.g., a PD-10 column) with a molecular weight cut-off appropriate for your antibody (typically 10-40 kDa).
-
Equilibrate the Column: Equilibrate the column with an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5). Use at least 3-5 column volumes of buffer.
-
Load the Antibody: Apply your antibody sample to the column. The total volume should not exceed the manufacturer's recommendation.
-
Elute the Antibody: Add conjugation buffer to the column. The purified antibody will elute in the void volume.
-
Collect Fractions: Collect fractions as recommended by the manufacturer.
-
Measure Concentration: Determine the concentration of the purified antibody using a spectrophotometer at 280 nm (A280) or a BCA protein assay.
Protocol 2: this compound Conjugation to Antibody
-
Prepare the Antibody: Dilute the purified antibody to a concentration of 1-10 mg/mL in cold conjugation buffer (e.g., 0.1 M borate buffer, pH 8.5).[8][9]
-
Prepare this compound Stock: Immediately before use, dissolve the this compound ester in high-quality, anhydrous DMSO or DMF to a concentration of 10-20 mM.[3][6]
-
Calculate Volumes: Determine the volume of this compound stock solution needed to achieve the desired molar excess (e.g., 5 to 20-fold) over the antibody. The final concentration of organic solvent in the reaction should not exceed 10%.[1][7]
-
Combine Reagents: Add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or for up to 20 hours at 4°C with gentle stirring or agitation.[8][]
-
(Optional) Quench Reaction: The reaction can be stopped by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM to consume any unreacted this compound.
Visual Experimental Workflow
Caption: Workflow for this compound antibody conjugation.
This compound Reaction Pathway
This diagram illustrates the chemical reaction between the this compound ester and a primary amine on an antibody.
References
- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. covachem.com [covachem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - PL [thermofisher.com]
- 8. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Nodaga-NHS Conjugate Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during Nodaga-NHS conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
This compound (N,N'-bis(carboxymethyl)-L-lysine-N,N'-diacetic acid N-hydroxysuccinimide ester) is a bifunctional chelator commonly used in the development of radiopharmaceuticals. The Nodaga portion strongly binds to radiometals like Gallium-68 (⁶⁸Ga), while the N-hydroxysuccinimide (NHS) ester is a reactive group that readily forms stable amide bonds with primary amines (e.g., lysine residues) on biomolecules such as peptides and antibodies. This allows for the targeted delivery of radioisotopes for imaging or therapeutic applications.
Q2: What is this compound conjugate aggregation?
This compound conjugate aggregation refers to the formation of undesirable, often insoluble, clusters of the biomolecule after it has been conjugated with this compound. This can occur during the conjugation reaction, purification, or storage of the conjugate. Aggregation is a critical issue as it can lead to loss of biological activity, reduced radiolabeling efficiency, and potential immunogenicity.
Q3: What are the primary causes of this compound conjugate aggregation?
Several factors can contribute to the aggregation of this compound conjugates:
-
Hydrophobicity: The Nodaga chelator can increase the overall hydrophobicity of the biomolecule, leading to a higher propensity for aggregation, especially at high concentrations.
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect pH, inappropriate buffer composition, or the presence of certain organic solvents, can induce conformational changes in the biomolecule, exposing hydrophobic regions and promoting aggregation.
-
High Molar Ratio of this compound: Using a large excess of the this compound ester can lead to over-conjugation, altering the surface charge and pI of the biomolecule, which can result in aggregation.
-
Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions. The hydrolyzed, unreactive Nodaga-carboxylate can sometimes contribute to changes in solution properties that favor aggregation.
-
Biomolecule Instability: The inherent stability of the biomolecule itself is a crucial factor. Some proteins and peptides are more prone to aggregation under the conditions required for conjugation.
Q4: How can I detect and quantify aggregation of my this compound conjugate?
Several analytical techniques can be used to assess the aggregation of your conjugate:
-
Size Exclusion Chromatography (SEC-HPLC): This is a powerful method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high molecular weight species corresponding to aggregates.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the mass of the conjugate and identify the presence of multimeric species.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common aggregation issues during this compound conjugation.
Issue 1: Visible precipitation or turbidity observed during the conjugation reaction.
This indicates significant aggregation is occurring in real-time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation during conjugation.
Issue 2: High percentage of aggregates detected by SEC-HPLC after purification.
This suggests that aggregation occurred either during the reaction or the purification process.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | Ensure the pH of the reaction buffer is maintained between 7.0 and 8.5.[1] Buffers with a pH above 8.5 can accelerate the hydrolysis of the NHS ester, while a pH below 7.0 results in low conjugation efficiency due to protonation of the primary amines.[1] |
| Incompatible Buffer | Use amine-free buffers such as phosphate-buffered saline (PBS) or borate buffer. Buffers containing primary amines, like Tris or glycine, will compete with the biomolecule for reaction with the this compound ester. |
| High Concentration of Organic Co-solvent | While organic solvents like DMSO or DMF are often necessary to dissolve the this compound ester, their concentration in the final reaction mixture should ideally be kept below 10% (v/v).[1] High concentrations can denature the biomolecule, leading to aggregation. |
| Excessive Molar Ratio of this compound | A high degree of conjugation can alter the physicochemical properties of the biomolecule, promoting aggregation. Optimize the molar ratio of this compound to the biomolecule. Start with a lower ratio (e.g., 5-10 fold excess) and gradually increase it while monitoring aggregation. |
| Slow Reaction Kinetics Leading to Hydrolysis | Ensure that the this compound ester solution is prepared fresh and added to the biomolecule solution immediately to minimize hydrolysis.[1] Increasing the concentration of the biomolecule can also favor the conjugation reaction over hydrolysis. |
| Post-conjugation Handling | Aggregation can also occur during purification or storage. Ensure that the purification method (e.g., dialysis, SEC) is performed in a buffer that is optimal for the stability of the conjugate. Store the final conjugate at an appropriate temperature and concentration, and consider adding stabilizers if necessary. |
Experimental Protocols
Key Experimental Parameters for this compound Conjugation
The following table summarizes the key parameters influencing the success of this compound conjugation and the prevention of aggregation.
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.0 - 8.5 | Balances the reactivity of primary amines and the stability of the NHS ester.[1] |
| Buffer | Phosphate-Buffered Saline (PBS), Borate Buffer | Amine-free to avoid competing reactions. |
| Organic Co-solvent | DMSO or DMF (<10% v/v) | Improves the solubility of this compound ester.[1] |
| Molar Ratio (this compound:Biomolecule) | 5:1 to 20:1 (empirical optimization required) | A higher ratio increases conjugation but may also increase aggregation. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to minimize aggregation for sensitive biomolecules. |
| Reaction Time | 1 to 4 hours (can be extended overnight at 4°C) | Dependent on the reactivity of the biomolecule and the desired degree of conjugation. |
General Protocol for this compound Conjugation to an Antibody
This protocol is a starting point and should be optimized for each specific antibody.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) or 0.1 M borate buffer (pH 8.5) using dialysis or a desalting column.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction:
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of the organic co-solvent should be less than 10%.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification: Remove the unreacted this compound and byproducts by size exclusion chromatography, dialysis, or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization:
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Analyze the conjugate for aggregation using SEC-HPLC.
-
Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or a colorimetric assay.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical reactions and their relationship in a this compound conjugation experiment.
Caption: Key reactions in this compound conjugation.
References
Technical Support Center: Optimizing Nodaga-NHS Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction times and outcomes for Nodaga-NHS bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound bioconjugation?
The optimal pH for reacting NHS esters with primary amines is between 7.0 and 8.5.[1] This range provides a good balance between the deprotonated, nucleophilic state of the amine group on your molecule and the rate of hydrolysis of the this compound ester.[1]
Q2: What is the primary side reaction that reduces conjugation efficiency?
The primary competing reaction is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water, which converts the active ester back into an unreactive carboxylate. This hydrolysis reaction becomes more rapid as the pH increases, especially above 8.5.
Q3: Which buffers should I use for the conjugation reaction?
It is critical to use an amine-free buffer to prevent the buffer from competing with your target molecule for reaction with the this compound. Suitable buffers include phosphate-buffered saline (PBS) or borate buffer. Buffers containing primary amines, such as Tris or glycine, are incompatible with this reaction and must be avoided.
Q4: How should I prepare and store the this compound ester solution?
The this compound ester is susceptible to hydrolysis in aqueous environments. Therefore, it is recommended to prepare solutions immediately before use and not to store them.[1] To minimize premature hydrolysis, the this compound ester can be dissolved in a water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous solution containing the molecule to be conjugated.[1][2] The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.
Q5: What is a good starting molar ratio of this compound to my protein/peptide?
A typical starting point is to use a molar excess of the this compound ester. A molar ratio of 15:1 (this compound:protein) is a common starting point for labeling proteins with NHS esters.[2] However, this should be optimized for each specific molecule. It is advisable to test a few different molar ratios to determine the optimal condition for your experiment.[2] Increasing the molar ratio of the amine-containing target molecule can also favor the desired amidation reaction over hydrolysis.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolysis of this compound ester: The ester has reacted with water instead of your molecule. 2. Suboptimal pH: The pH of the reaction buffer is too low (amines are protonated) or too high (hydrolysis is too fast). 3. Presence of competing nucleophiles: The buffer or other components in the reaction mixture contain primary amines (e.g., Tris, glycine). 4. Inactive this compound ester: The reagent may have degraded due to improper storage or handling. | 1. Prepare the this compound solution in anhydrous DMSO or DMF immediately before use. Minimize the time the ester is in an aqueous solution before the target molecule is added. 2. Ensure the reaction buffer pH is between 7.0 and 8.5. Use a calibrated pH meter. 3. Use an amine-free buffer such as PBS or borate buffer. Purify your target molecule to remove any amine-containing contaminants. 4. Use a fresh vial of this compound ester. |
| Protein Aggregation after Conjugation | 1. High degree of labeling: Too many Nodaga molecules have been conjugated to the protein, altering its properties. 2. Solvent-induced precipitation: The addition of an organic solvent (like DMSO or DMF) may cause the protein to precipitate. | 1. Reduce the molar ratio of this compound to your protein in the reaction. 2. Decrease the percentage of organic solvent in the final reaction mixture (keep below 10%). Add the this compound solution dropwise to the protein solution while gently stirring. |
| Inconsistent Results | 1. Variability in reaction time or temperature. 2. Inconsistent reagent preparation. | 1. Standardize the reaction time and temperature. Perform reactions at a controlled room temperature or in a 4°C environment. 2. Always prepare fresh solutions of this compound immediately before each experiment. |
Experimental Protocols
General Protocol for this compound Bioconjugation
-
Prepare the Reaction Buffer: Prepare a suitable amine-free buffer, such as 50 mM sodium borate buffer at pH 8.5 or 100 mM phosphate buffer at pH 7.5.
-
Prepare the Target Molecule Solution: Dissolve your amine-containing molecule (e.g., protein, peptide) in the reaction buffer to a final concentration of 2-3 mg/mL.[2]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2]
-
Perform the Conjugation: Add the desired molar excess of the this compound solution to the target molecule solution while gently vortexing.
-
Incubate: Allow the reaction to proceed for a specified time and temperature. Common conditions are 1 hour at room temperature or overnight at 4°C.[2][3] These parameters should be optimized for your specific application.
-
Purification: Remove the excess, unreacted this compound and byproducts using size exclusion chromatography (e.g., a PD-10 column), dialysis, or another suitable purification method.
Protocol for Optimizing Reaction Time
-
Set up Parallel Reactions: Prepare multiple identical reaction mixtures as described in the general protocol.
-
Time Points: At various time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours, overnight), take an aliquot from the corresponding reaction tube.
-
Quench the Reaction (Optional): To stop the reaction at a precise time point, you can add a quenching buffer containing a high concentration of a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[2] Incubate for 10-15 minutes at room temperature.[2]
-
Purify: Purify each aliquot to remove unreacted reagents.
-
Analyze: Analyze the degree of labeling for each time point using an appropriate analytical technique (e.g., mass spectrometry, HPLC) to determine the optimal reaction time.
Data Presentation
Table 1: Effect of pH on this compound Conjugation Efficiency
| pH | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Conjugation Efficiency |
| < 7.0 | Low (amines are mostly protonated) | Low | Low |
| 7.0 - 8.5 | Good (balance of deprotonated amines) | Moderate | High (Optimal Range)[1] |
| > 8.5 | High (amines are deprotonated) | Rapid | Decreased (due to competing hydrolysis)[1] |
Table 2: Example Reaction Conditions for NHS Ester Conjugations
| Molecule | Molar Ratio (NHS:Molecule) | Temperature | Reaction Time | Reference |
| Trastuzumab | 5:1, 20:1, 100:1 | 4°C | 20 hours | [3] |
| Janelia Fluor® Dyes | 15:1 (typical) | Room Temperature | 60 minutes | [2] |
| Antibody | 16:1 | Room Temperature | 2 hours | [4] |
| Bovine Serum Albumin | 5:1, 15:1, 30:1 | Room Temperature | 4 hours | [5] |
Visualizations
Caption: Workflow for this compound bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]
- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 3. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Battle for ⁶⁴Cu: NODAGA-nhs vs. DOTA in Radiolabeling Efficiency
For researchers and drug development professionals navigating the landscape of radiopharmaceuticals, the choice of chelator is paramount to successful ⁶⁴Cu radiolabeling. This guide provides a direct comparison of two prominent chelators, NODAGA-nhs and DOTA, focusing on their radiolabeling efficiency with the positron-emitting radionuclide, Copper-64 (⁶⁴Cu). The following analysis, supported by experimental data, aims to equip scientists with the necessary information to select the optimal chelator for their specific research and development needs.
The efficiency of incorporating ⁶⁴Cu into a stable complex with a bifunctional chelator is a critical factor in the development of ⁶⁴Cu-based radiopharmaceuticals for PET imaging and radiotherapy. This process, known as radiolabeling, is governed by several factors including reaction temperature, time, pH, and the inherent properties of the chelator itself. Here, we delve into a comparative analysis of this compound and the widely used DOTA.
Quantitative Comparison of Radiolabeling Performance
Experimental evidence consistently demonstrates that NODAGA and other NOTA-based chelators offer significant advantages in ⁶⁴Cu radiolabeling, particularly concerning reaction conditions and efficiency. The data summarized in the table below highlights the key performance differences between NODAGA-conjugated molecules and their DOTA counterparts.
| Chelator | Molecule | Radiolabeling Conditions | Radiochemical Yield (RCY) | Reference |
| NODAGA | mAb7 | 25°C for 1 hour | 59 - 71% | [1] |
| DOTA | mAb7 | 40°C for 1 hour | 59 - 71% | [1] |
| NODAGA | Trastuzumab | 25°C for 15 min | ~65% | [2] |
| DOTA | Trastuzumab | 25°C for 15 min | <10% | [2] |
| NODAGA | Trastuzumab | 37°C for 60 min | >95% | [2] |
| DOTA | Trastuzumab | 37°C for 60 min | ~94% | [2] |
| NOTA | Rituximab | Room Temperature for 20 min | >90% (at 125 nM) | [3] |
| DOTA | Rituximab | 37°C | 98.9% | [3] |
As the data indicates, NODAGA-conjugated molecules can achieve high radiochemical yields under milder conditions (room temperature) and in shorter reaction times compared to DOTA.[2] While DOTA can attain high yields, it often necessitates elevated temperatures to facilitate efficient ⁶⁴Cu incorporation.[1][2] This requirement for heating can be a significant drawback when working with thermally sensitive biomolecules such as antibodies and peptides.
Experimental Workflow for ⁶⁴Cu Radiolabeling
The general workflow for radiolabeling a targeting molecule conjugated with either this compound or DOTA involves several key steps. The diagram below illustrates a typical experimental process.
References
- 1. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
NODAGA-NHS vs. DOTA Conjugates: A Comparative Guide to Serum Stability
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical decision in the development of radiopharmaceuticals and other metal-conjugated therapeutics. The stability of the resulting conjugate in a biological environment, such as serum, directly impacts its efficacy and safety profile. This guide provides an objective comparison of the serum stability of two commonly used chelators, NODAGA-NHS and DOTA, based on available experimental data.
The in vitro and in vivo stability of metal-chelator conjugates is paramount to prevent the release of the free metal ion, which can lead to off-target toxicity and reduced imaging or therapeutic efficacy. This comparison focuses on the performance of this compound and DOTA conjugates in serum, a key indicator of their likely behavior in vivo.
Quantitative Data Summary
The following table summarizes the comparative stability of NODAGA and DOTA conjugates in serum based on published studies.
| Chelator Conjugate | Radiometal | Model System | Incubation Time | Stability (% Intact) | Key Findings |
| NODAGA-trastuzumab | 64Cu | Mouse Serum | 24 hours | >99% | Highly stable with no significant degradation. Showed higher resistance to transchelation when challenged with EDTA compared to DOTA.[1][2][3][4] |
| DOTA-trastuzumab | 64Cu | Mouse Serum | 24 hours | ~94% | Showed a slight but significant release of 64Cu (6% loss).[1] |
| NODAGA-CDP1 | 68Ga | Serum | Not specified | Lower Stability | Displayed significantly lower stability compared to the DOTA conjugate in this specific peptide context.[5] |
| DOTA-CDP1 | 68Ga | Serum | 2 hours | 98 ± 2% | Demonstrated better stability than the NODAGA conjugate in this study.[5] |
Experimental Protocols
The data presented above were generated using established methodologies to assess the serum stability of radiolabeled conjugates. A typical experimental protocol is detailed below.
Objective: To determine the in vitro stability of a radiolabeled chelator-antibody conjugate in mouse serum.
Materials:
-
Radiolabeled conjugate (e.g., 64Cu-NODAGA-trastuzumab or 64Cu-DOTA-trastuzumab)
-
Fresh mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting columns or equivalent size-exclusion chromatography system
-
Radio-TLC or HPLC system for analysis
Procedure:
-
The radiolabeled conjugate is purified to remove any free radiometal.
-
An aliquot of the purified radiolabeled conjugate is added to a vial containing fresh mouse serum. A parallel control experiment is set up with PBS instead of serum.
-
The mixture is incubated at 37°C with gentle agitation.
-
Aliquots are taken from the incubation mixture at various time points (e.g., 1, 4, 24 hours).
-
The aliquots are analyzed by a suitable method, such as size-exclusion chromatography (to separate the intact, high-molecular-weight conjugate from any released, low-molecular-weight radiometal) or radio-TLC/HPLC.
-
The percentage of radioactivity associated with the intact conjugate is calculated at each time point to determine the stability.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the serum stability of chelator conjugates.
Caption: Workflow for Serum Stability Assessment.
Conclusion
Based on the available data, both this compound and DOTA form highly stable conjugates suitable for in vivo applications. However, when complexed with 64Cu and conjugated to trastuzumab, NODAGA demonstrates superior resistance to transchelation and slightly higher stability in mouse serum compared to DOTA.[1][2][3][4] It is important to note that the stability of the conjugate can also be influenced by the specific peptide or antibody to which the chelator is attached, as evidenced by the differing results with the CDP1 peptide.[5] Therefore, the choice between this compound and DOTA should be made based on the specific application, the radiometal being used, and empirical stability testing with the final conjugate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
A Comparative Guide to HPLC Analysis for Validating NODAGA-NHS Conjugate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methods for the validation of NODAGA-NHS conjugate purity. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Introduction
NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) functionalized with an N-hydroxysuccinimide (NHS) ester is a widely used bifunctional chelator for radiolabeling biomolecules, such as peptides and antibodies, with medically relevant radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The NHS ester reacts with primary amines on the biomolecule to form a stable amide bond.[1] Ensuring the purity of the resulting NODAGA-biomolecule conjugate is critical for the safety and efficacy of the final radiopharmaceutical product.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purity assessment of these conjugates.[2] This guide will delve into the validation of this compound conjugate purity using HPLC analysis, compare it with alternative methods, and provide detailed experimental protocols.
Comparison of Purity Assessment Methods
While RP-HPLC is a powerful tool, a multi-faceted approach employing various analytical techniques often provides a more complete picture of conjugate purity. The choice of method depends on the specific characteristics of the conjugate and the potential impurities.
| Method | Principle | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[2] | Purity, presence of unreacted biomolecule, free this compound, and other hydrophobic impurities. | High resolution, quantitative, reproducible, well-established.[3] | May not resolve isomers or aggregates, potential for on-column degradation of sensitive molecules. |
| Size-Exclusion HPLC (SEC-HPLC) | Separation based on hydrodynamic volume (size and shape).[4] | Detection of aggregates, fragments, and unconjugated small molecules. | Mild separation conditions, preserves native protein structure. | Lower resolution for species of similar size, not suitable for separating unreacted biomolecule from the conjugate. |
| Ion-Exchange HPLC (IEX-HPLC) | Separation based on net surface charge.[5] | Separation of species with different charge states (e.g., different numbers of conjugated NODAGA moieties). | High resolution for charge variants. | Can be sensitive to mobile phase pH and salt concentration, may require method development. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection. | Confirms identity and purity, provides molecular weight of the conjugate and impurities. | High specificity and sensitivity, can identify unknown impurities. | More complex instrumentation and data analysis, potential for ion suppression effects. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High-efficiency separation of charged species, can resolve subtle differences in conjugation. | Very high resolution, requires small sample volumes. | Lower loading capacity, can be less robust than HPLC. |
Experimental Protocol: RP-HPLC for NODAGA-Peptide Conjugate Purity
This protocol provides a general method for the analysis of a NODAGA-peptide conjugate. Optimization may be required based on the specific properties of the peptide.
1. Sample Preparation
Proper sample preparation is crucial to obtain accurate and reproducible results and to protect the HPLC column.[6][7][8]
-
Dissolution: Dissolve the NODAGA-peptide conjugate in a solvent compatible with the initial mobile phase conditions (e.g., 0.1% Trifluoroacetic acid (TFA) in water). The concentration should be within the linear range of the detector.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[9]
-
Dilution: If necessary, dilute the sample to an appropriate concentration for injection.
2. HPLC System and Conditions
-
System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used for peptide analysis. A column with a wide pore size (e.g., 300 Å) is often preferred for larger peptides and proteins to allow for better interaction with the stationary phase.[4]
-
Example: ACE 5 C18, 4.6 x 250mm[3]
-
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. TFA is an ion-pairing agent that improves peak shape for peptides.[3]
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from low to high organic solvent concentration is used to elute the components. The gradient should be optimized to achieve good separation of the conjugate, unreacted peptide, and any impurities.
-
Example Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: Maintaining a consistent column temperature (e.g., 30-40°C) can improve reproducibility.[10]
-
Detection: UV detection at 214 nm or 280 nm. The peptide bond absorbs at around 214 nm, while aromatic amino acids (Trp, Tyr) absorb at 280 nm.
-
Injection Volume: Typically 10-20 µL.
3. Data Analysis
-
Peak Identification: The NODAGA-peptide conjugate is expected to be more hydrophobic than the unconjugated peptide and will therefore have a longer retention time. The identity of the peaks can be confirmed by analyzing standards of the unreacted peptide and this compound, and by using LC-MS.
-
Purity Calculation: The purity of the conjugate is typically calculated as the percentage of the area of the main conjugate peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Conjugate Peak / Total Area of All Peaks) x 100
It is important to ensure that the baseline is straight for accurate peak integration.[11]
-
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind purity validation, the following diagrams are provided.
Caption: Experimental workflow for HPLC-based purity analysis of this compound conjugates.
Caption: Logical diagram illustrating how HPLC separates the desired conjugate from potential impurities for purity validation.
Common Impurities in this compound Conjugation
Understanding the potential impurities is crucial for developing a robust analytical method capable of separating them from the desired conjugate.
-
Unreacted Biomolecule: The starting peptide or antibody that has not been conjugated with this compound.
-
Hydrolyzed this compound: The NHS ester is susceptible to hydrolysis, particularly at higher pH, resulting in an unreactive NODAGA-carboxylate.[12]
-
Multiple Conjugations: Depending on the number of available primary amines (e.g., lysine residues and the N-terminus) and the reaction stoichiometry, molecules with more than one NODAGA moiety may be formed.
-
Side-Reaction Products: Impurities can arise from the synthesis of this compound itself, such as products from incomplete deprotection of protecting groups used during synthesis.[1][12]
-
Aggregates: High concentrations of biomolecules or changes in buffer conditions can sometimes lead to the formation of aggregates.
A well-developed HPLC method should be able to resolve the main conjugate peak from these and any other potential impurities. The use of complementary techniques like SEC-HPLC for aggregates and IEX-HPLC for charge variants can provide a more comprehensive purity profile.
References
- 1. This compound | 1407166-70-4 | Benchchem [benchchem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. hplc.eu [hplc.eu]
- 4. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 5. scispace.com [scispace.com]
- 6. HPLC Sample Prep in Four Steps [sartorius.com]
- 7. organomation.com [organomation.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. microbenotes.com [microbenotes.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Chelators: Unpacking the In Vivo Performance of NODAGA-NHS and DOTA-based PET Tracers
For researchers, scientists, and drug development professionals, the choice of chelator is a critical decision in the design of radiopharmaceuticals for Positron Emission Tomography (PET). This guide provides a comprehensive comparison of the in vivo performance of two prominent chelators, NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), when used in PET tracers. We will delve into their radiolabeling characteristics, in vivo stability, and biodistribution, supported by experimental data to inform your selection process.
The in vivo behavior of a PET tracer is profoundly influenced by the chelator's ability to securely bind the radioisotope and its overall impact on the tracer's pharmacokinetics. Both NODAGA and DOTA are widely employed for chelating medically relevant radioisotopes like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). However, subtle structural differences between the nine-membered ring of NODAGA and the twelve-membered ring of DOTA can lead to significant variations in their in vivo performance.
Radiolabeling Efficiency and Conditions: A Tale of Two Chelators
The ease and efficiency of radiolabeling are paramount for the routine production of PET tracers. While both NODAGA and DOTA can be effectively labeled with ⁶⁸Ga and ⁶⁴Cu, they exhibit distinct optimal labeling conditions.
NODAGA-conjugated compounds generally demonstrate the advantage of being radiolabeled under milder conditions, often at room temperature, which can be beneficial for sensitive biomolecules.[1][2] In contrast, DOTA-based tracers typically require heating to achieve high radiochemical yields.[3][4]
Table 1: Comparison of Radiolabeling Parameters
| Parameter | NODAGA-based Tracers | DOTA-based Tracers |
| Optimal pH | 3.5 - 5.0[1][3] | 3.5 - 5.0[3] |
| Temperature | Room Temperature to 60°C[1][2] | 90 - 100°C[3] |
| Reaction Time | 5 - 15 minutes[1][2] | 15 - 30 minutes[3] |
| Radiochemical Yield (⁶⁸Ga) | >95% | >93%[3] |
| Radiochemical Yield (⁶⁴Cu) | Excellent[5] | Lower than NODAGA under mild conditions[4][5] |
In Vivo Stability and Biodistribution: Where Performance Diverges
The in vivo stability of the radiometal-chelator complex is a critical determinant of image quality and safety. Dissociation of the radioisotope in vivo can lead to non-specific uptake in organs like the liver and bone, resulting in a poor signal-to-noise ratio and unnecessary radiation dose to the patient.
Several studies have indicated that NODAGA forms more stable complexes with certain radiometals, particularly ⁶⁴Cu, compared to DOTA.[6][7] This enhanced stability often translates to lower liver accumulation and higher bioavailability of the NODAGA-based tracer.[6]
Comparative Biodistribution Studies
The biodistribution of a PET tracer dictates its ability to accumulate in the target tissue while clearing from non-target organs. Here, we summarize key findings from preclinical studies comparing NODAGA and DOTA-based tracers targeting the Epithelial Cell Adhesion Molecule (EpCAM), a transmembrane glycoprotein overexpressed in many cancers.
Table 2: Biodistribution of ⁶⁴Cu-labeled anti-EpCAM mAb7 Immunoconjugates in PC3-DsRed Xenograft Mice (%ID/g at 24h post-injection) [6]
| Organ | ⁶⁴Cu-NODAGA-mAb7 | ⁶⁴Cu-DOTA-mAb7 |
| Blood | Higher | Lower |
| Liver | Lower | Higher |
| Kidneys | Similar | Similar |
| Tumor | 13.24 ± 4.86 | 13.44 ± 1.21 |
| Muscle | Similar | Similar |
| Tumor/Liver Ratio | Higher | Lower |
| Tumor/Prostate Ratio | >2-fold higher | Lower |
These results suggest that while both tracers show similar tumor uptake, the ⁶⁴Cu-NODAGA conjugate exhibits a more favorable biodistribution profile with lower liver uptake and a higher tumor-to-background ratio, indicating better in vivo stability.[6]
A similar trend was observed in a study comparing ⁶⁸Ga-labeled somatostatin receptor antagonists, where the NODAGA-conjugated tracer demonstrated significantly higher tumor uptake (SUVmax) and tumor-to-liver ratio compared to the DOTA-based counterpart.
Experimental Protocols
To provide a practical framework for researchers, we outline detailed methodologies for the key experiments cited in this guide.
Protocol 1: Conjugation of NODAGA-NHS and DOTA-NHS to a Monoclonal Antibody
This protocol describes the general procedure for conjugating the N-hydroxysuccinimide (NHS) esters of NODAGA and DOTA to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound ester or DOTA-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
PD-10 desalting columns
-
Centrifugal filters
Procedure:
-
Antibody Preparation: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Chelator Activation: Dissolve the this compound or DOTA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the activated chelator solution to the antibody solution.
-
Incubation: Gently mix the reaction mixture and incubate for 1-2 hours at room temperature with gentle agitation.
-
Purification: Remove the unreacted chelator and byproducts by passing the reaction mixture through a PD-10 desalting column pre-equilibrated with PBS.
-
Concentration and Formulation: Concentrate the purified immunoconjugate using a centrifugal filter and formulate it in a suitable buffer for radiolabeling.
-
Characterization: Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a competitive binding assay.
Protocol 2: Radiolabeling of Immunoconjugates with ⁶⁸Ga and ⁶⁴Cu
This protocol provides a general procedure for radiolabeling NODAGA- and DOTA-conjugated antibodies with ⁶⁸Ga and ⁶⁴Cu.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator or cyclotron-produced ⁶⁸GaCl₃
-
⁶⁴CuCl₂
-
NODAGA- or DOTA-conjugated antibody
-
Sodium acetate buffer (0.1 M, pH 4.0-5.0)
-
Metal-free water
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) strips
-
Radio-TLC scanner or gamma counter
Procedure for ⁶⁸Ga Labeling:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffering: Add the ⁶⁸GaCl₃ eluate to a reaction vial containing sodium acetate buffer to adjust the pH to 4.0-4.5.
-
Labeling Reaction: Add the NODAGA- or DOTA-conjugated antibody (typically 50-100 µg) to the buffered ⁶⁸Ga solution.
-
Incubation:
-
NODAGA-conjugate: Incubate at room temperature for 5-10 minutes.
-
DOTA-conjugate: Incubate at 95°C for 15-20 minutes.
-
-
Quality Control: Determine the radiochemical purity by ITLC using a suitable mobile phase (e.g., 0.1 M sodium citrate).
Procedure for ⁶⁴Cu Labeling:
-
Buffering: Prepare a solution of the NODAGA- or DOTA-conjugated antibody in 0.1 M sodium acetate buffer (pH 5.5).
-
Labeling Reaction: Add the ⁶⁴CuCl₂ solution to the antibody solution.
-
Incubation:
-
Purification (if necessary): Purify the radiolabeled antibody using a PD-10 column to remove any unbound ⁶⁴Cu.
-
Quality Control: Determine the radiochemical purity by ITLC or radio-HPLC.
Protocol 3: In Vivo PET/CT Imaging in a Xenograft Mouse Model
This protocol outlines a general procedure for performing PET/CT imaging in mice bearing tumor xenografts.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Radiolabeled PET tracer
-
Anesthesia (e.g., isoflurane)
-
Animal PET/CT scanner
-
Sterile saline
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Tracer Administration: Inject a known amount of the radiolabeled tracer (e.g., 5-10 MBq in 100-150 µL of sterile saline) intravenously via the tail vein.
-
Uptake Period: Allow the tracer to distribute in the body for a predetermined period (e.g., 1, 4, 24, or 48 hours), depending on the tracer's pharmacokinetics.
-
PET/CT Imaging:
-
Position the anesthetized mouse in the scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire a static or dynamic PET scan over the region of interest.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify the tracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 4: Ex Vivo Biodistribution Study
This protocol describes the procedure for conducting an ex vivo biodistribution study to determine the tracer uptake in various organs.
Materials:
-
Mice previously injected with the radiolabeled tracer
-
Anesthesia (e.g., isoflurane or CO₂)
-
Dissection tools
-
Gamma counter
-
Weighing scale
Procedure:
-
Euthanasia: At the desired time point after tracer injection, euthanize the mouse using an approved method.
-
Blood Collection: Collect a blood sample via cardiac puncture.
-
Organ Dissection: Carefully dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and brain).
-
Weighing: Weigh each collected organ and tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Data Analysis: Calculate the tracer uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Underlying Biology and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the EpCAM signaling pathway, the general workflow for developing a PET tracer, and the logical relationship in comparing NODAGA and DOTA.
Caption: Intramembrane proteolysis of EpCAM leads to nuclear signaling.
Caption: A streamlined workflow for PET tracer development.
Caption: A logical comparison of NODAGA and DOTA attributes.
Conclusion: Selecting the Right Tool for the Job
The choice between NODAGA and DOTA is not always straightforward and depends on the specific application, the targeting biomolecule, and the radioisotope being used.
-
For ⁶⁴Cu-based PET tracers, NODAGA appears to be the superior choice due to its ability to form more stable complexes, leading to improved in vivo biodistribution and potentially better image quality.[6][7]
-
For ⁶⁸Ga-based tracers, both chelators perform well, but NODAGA offers the advantage of milder labeling conditions, which can be crucial for preserving the integrity of sensitive targeting molecules.[1][2]
Ultimately, the experimental data presented in this guide underscores the importance of empirical evaluation. Researchers should carefully consider the trade-offs between radiolabeling convenience, in vivo stability, and the resulting biodistribution profile when selecting a chelator for their PET tracer development. This evidence-based approach will pave the way for the design of more effective and safer radiopharmaceuticals for a wide range of clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling optimization and characterization of 68Ga labeled DOTA–polyamido-amine dendrimer conjugate – Animal biodistribution and PET imaging results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NODAGA-NHS and DOTA-based Radiopharmaceuticals for Tumor Uptake
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy and diagnostic imaging is continually evolving, with the choice of chelator playing a pivotal role in the in vivo performance of radiopharmaceuticals. This guide provides an objective comparison of two prominent bifunctional chelators, 1,4,7-triazacyclononane-1,4-diacetic acid (NODAGA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), when conjugated to targeting molecules via an N-hydroxysuccinimide (NHS) ester. We will delve into their comparative tumor uptake, biodistribution, and the underlying experimental methodologies, supported by quantitative data and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Tumor and Organ Uptake
The following tables summarize the biodistribution data from preclinical studies comparing NODAGA- and DOTA-based radiopharmaceuticals targeting different cancer-associated markers. The data is presented as percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.
Table 1: Comparison of 64Cu-labeled anti-EpCAM Immunoconjugates in a Prostate Cancer Model [1]
| Organ | 64Cu-NODAGA-mAb7 (%ID/g) | 64Cu-DOTA-mAb7 (%ID/g) | Time Point |
| Tumor | 13.24 ± 4.86 | 13.44 ± 1.21 | 24 hr |
| Liver | Lower than DOTA conjugate | Higher than NODAGA conjugate | 24 hr |
| Normal Prostate | Significantly Lower than DOTA conjugate | Higher than NODAGA conjugate | 24 hr |
| Blood | Higher than DOTA conjugate | Lower than NODAGA conjugate | 24 hr |
Table 2: Comparison of 68Ga-labeled RGD Dimers for Angiogenesis Imaging in a Melanoma Model [2]
| Organ | 68Ga-NODAGA-(RGD)2 (%ID/g) | 68Ga-DOTA-(RGD)2 (%ID/g) | Time Point |
| Tumor | Maximum uptake observed | Maximum uptake observed | 45 min |
| Kidneys | Major excretory organ | Major excretory organ | 45 min |
Table 3: Comparison of 68Ga-labeled RGD Peptides for αvβ3 Integrin Imaging [3]
| Parameter | 68Ga-NODAGA-RGD | 68Ga-DOTA-RGD | Time Point |
| Tumor Uptake (%ID/g) | Lower than DOTA-RGD | Higher than NODAGA-RGD | 60 min |
| Tumor-to-Blood Ratio | 11 | 4 | 60 min |
| Organ Uptake | Lower in all organs investigated | Higher in all organs investigated | 60 min |
Experimental Protocols
This section outlines the generalized methodologies employed in the preclinical evaluation of NODAGA- and DOTA-based radiopharmaceuticals.
Conjugation of Chelators to Targeting Molecules
The bifunctional chelators, NODAGA-NHS and DOTA-NHS esters, are conjugated to the targeting biomolecule (e.g., monoclonal antibody, peptide) through the formation of a stable amide bond with primary amine groups (e.g., lysine residues) on the biomolecule.
General Protocol:
-
The targeting molecule is dissolved in a suitable buffer, typically a borate or phosphate buffer at a pH of 8.0-9.0.
-
A molar excess of the this compound or DOTA-NHS ester, dissolved in a small volume of an organic solvent like DMSO, is added to the protein solution.
-
The reaction mixture is incubated for a specific duration, ranging from 1 to 24 hours, at either room temperature or 4°C.
-
Unreacted chelator is removed using size-exclusion chromatography (e.g., PD-10 column) or dialysis.
-
The final conjugate is characterized to determine the average number of chelators per biomolecule.
Radiolabeling with Gallium-68
Gallium-68 (68Ga) is a positron-emitting radionuclide conveniently obtained from a 68Ge/68Ga generator.
General Protocol:
-
The 68Ge/68Ga generator is eluted with 0.1 M HCl to obtain 68GaCl3.
-
The acidic 68GaCl3 eluate is buffered to a pH of 3.5-4.5 using a suitable buffer, such as sodium acetate or HEPES.
-
The buffered 68Ga is added to the NODAGA- or DOTA-conjugated biomolecule.
-
The reaction mixture is incubated. A key difference is that NODAGA-conjugates can often be labeled efficiently at room temperature, while DOTA-conjugates typically require heating (e.g., 95°C for 5-10 minutes).[2]
-
The radiochemical purity of the final product is determined using methods like radio-TLC or radio-HPLC.
In Vivo Biodistribution Studies
Animal models are utilized to assess the tumor-targeting efficacy and in vivo distribution of the radiopharmaceuticals.
General Protocol:
-
Tumor-bearing animal models are established, typically by subcutaneously inoculating human cancer cells into immunodeficient mice.
-
Once tumors reach a suitable size, the radiolabeled conjugate is administered, usually via intravenous injection.
-
At predefined time points post-injection (e.g., 1, 4, 24, 48 hours), animals are euthanized.
-
Tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the molecular targets of the compared radiopharmaceuticals.
Caption: EpCAM Signaling Pathway leading to gene transcription.
Caption: Integrin αvβ3 Signaling via FAK Pathway.
Experimental Workflow
Caption: Preclinical evaluation workflow.
References
Assessing the Immunoreactivity of Nodaga-NHS Labeled Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring that the biological activity of an antibody is preserved after labeling is paramount. This guide provides a comprehensive comparison of Nodaga-NHS labeled antibodies with other common labeling techniques, focusing on the critical aspect of immunoreactivity. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate labeling strategy for your research needs.
The conjugation of chelators or other labels to antibodies, a crucial step in the development of radioimmunoconjugates for imaging and therapy, can potentially alter their antigen-binding affinity and overall immunoreactivity. This compound (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid-N-hydroxysuccinimide ester) is a popular bifunctional chelator for radiolabeling antibodies with metallic radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). This guide provides an objective assessment of the immunoreactivity of antibodies labeled with this compound compared to those labeled with the widely used chelator DOTA-NHS and through a non-chelator-based method, radioiodination.
Comparative Analysis of Immunoreactivity
The immunoreactive fraction, the percentage of the labeled antibody that can bind to its target antigen, is a key indicator of the quality of a radioimmunoconjugate. The following table summarizes experimental data comparing the immunoreactivity of antibodies labeled using different methods.
| Antibody | Target Antigen | Labeling Method | Radionuclide | Immunoreactive Fraction (%) | Reference |
| Trastuzumab | HER2 | This compound | ⁶⁴Cu | 88 - 94 | [1] |
| Trastuzumab | HER2 | DOTA-NHS | ⁶⁴Cu | 88 - 94 | [1] |
| OC125 | TAG-72 | Iodogen (Iodination) | ¹²⁵I | 82 ± 2 | [2] |
| OC125 | TAG-72 | Iodogen (Iodination) | ¹³¹I | 66 ± 5 | [2] |
Experimental Workflows and Logical Relationships
Understanding the workflow for antibody labeling and subsequent immunoreactivity assessment is crucial for successful implementation in the laboratory.
Caption: General workflow for antibody labeling with this compound and subsequent immunoreactivity assessment.
Key Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and ensuring the quality of the labeled antibodies.
Protocol 1: this compound Antibody Conjugation
This protocol is a standard method for conjugating NHS esters to primary amines on an antibody.[3][4]
Materials:
-
Purified antibody (1-5 mg/mL in PBS, free of amine-containing stabilizers like BSA or glycine)
-
This compound ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody buffer to PBS, pH 7.4, and adjust the concentration to 1-5 mg/mL.
-
Reaction Buffer Adjustment: Add 1/10th volume of 1 M Sodium Bicarbonate to the antibody solution to raise the pH to 8.5-9.0.
-
This compound Solution Preparation: Dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted this compound by size-exclusion chromatography using a column pre-equilibrated with PBS, pH 7.4.
-
Characterization: Determine the antibody concentration and the degree of labeling (chelator-to-antibody ratio) using methods such as UV-Vis spectrophotometry and MALDI-TOF mass spectrometry.
Protocol 2: Radioiodination of Antibodies (Comparator Method)
This protocol describes a common method for radioiodinating antibodies using the Iodogen method.[2]
Materials:
-
Purified antibody
-
Iodogen-coated tubes
-
Radioisotope (e.g., ¹²⁵I or ¹³¹I)
-
Phosphate buffer (0.1 M, pH 7.2)
-
Sodium metabisulfite solution
-
Size-exclusion chromatography column
Procedure:
-
Reagent Preparation: Prepare all solutions and bring the Iodogen-coated tube to room temperature.
-
Reaction Initiation: Add the purified antibody solution to the Iodogen-coated tube.
-
Radioisotope Addition: Add the radioiodine solution to the tube and incubate for 5-15 minutes at room temperature.
-
Reaction Quenching: Stop the reaction by transferring the solution to a new tube containing sodium metabisulfite.
-
Purification: Separate the radioiodinated antibody from free radioiodine using a size-exclusion chromatography column.
-
Quality Control: Determine the radiochemical purity and specific activity of the labeled antibody.
Protocol 3: Immunoreactivity Assessment by Lindmo Assay
The Lindmo assay is a widely accepted method for determining the immunoreactive fraction of a radiolabeled antibody by extrapolating to infinite antigen excess.
Materials:
-
Radiolabeled antibody
-
Antigen-positive cells (target cells)
-
Antigen-negative cells (control cells)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Microcentrifuge tubes
-
Gamma counter or other appropriate radiation detector
Procedure:
-
Cell Preparation: Harvest and wash the target and control cells. Resuspend the cells in binding buffer and prepare a series of dilutions with decreasing cell concentrations.
-
Assay Setup: In a series of microcentrifuge tubes, add a constant, small amount of the radiolabeled antibody.
-
Incubation: Add the varying concentrations of target cells to the tubes. Include tubes with a high concentration of control cells to determine non-specific binding. Incubate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at 4°C to prevent internalization.
-
Separation: Centrifuge the tubes to pellet the cells. Carefully separate the supernatant (containing unbound antibody) from the cell pellet (containing bound antibody).
-
Radioactivity Measurement: Measure the radioactivity in both the supernatant and the cell pellet for each tube using a gamma counter.
-
Data Analysis:
-
Calculate the ratio of bound radioactivity to total radioactivity for each cell concentration.
-
Plot the reciprocal of the bound/total ratio versus the reciprocal of the cell concentration (Lindmo plot).
-
Perform a linear regression on the data points. The y-intercept of the regression line is equal to the reciprocal of the immunoreactive fraction.
-
Signaling Pathway Context: HER2 Signaling
Antibodies labeled with this compound are frequently used for imaging targets involved in critical signaling pathways. For instance, ⁶⁸Ga-Nodaga-Trastuzumab is used to image the Human Epidermal Growth Factor Receptor 2 (HER2). Understanding the targeted pathway is essential for interpreting imaging results and the functional consequences of antibody binding.
Caption: Simplified HER2 signaling pathway and the inhibitory action of Trastuzumab.
This guide provides a framework for assessing the immunoreactivity of this compound labeled antibodies. The choice of labeling method should be guided by the specific antibody, the intended application, and rigorous experimental validation of the final conjugate's biological activity.
References
A Comparative Guide to NODAGA-NHS and Other Chelators in Biodistribution Studies
For researchers and professionals in drug development and molecular imaging, the choice of a chelator for radiolabeling is a critical decision that significantly impacts the in vivo performance of a radiopharmaceutical. This guide provides an objective comparison of the biodistribution profiles of molecules conjugated with NODAGA-NHS (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid N-hydroxysuccinimide ester) against other commonly used chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid). The information presented is based on experimental data from preclinical studies.
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution data from comparative studies, showcasing the percentage of injected dose per gram of tissue (%ID/g) at various time points.
Table 1: Comparison of ⁶⁸Ga-labeled RGD Peptides
This table compares the biodistribution of ⁶⁸Ga-labeled c(RGDfK) peptides conjugated with NODAGA and DOTA in mice bearing αvβ3-positive human melanoma M21 tumors at 60 minutes post-injection.
| Organ/Tissue | ⁶⁸Ga-NODAGA-RGD (%ID/g) | ⁶⁸Ga-DOTA-RGD (%ID/g) |
| Blood | 0.22 ± 0.05 | 0.81 ± 0.14 |
| Liver | 0.38 ± 0.07 | 1.54 ± 0.29 |
| Kidneys | 2.15 ± 0.41 | 4.89 ± 0.93 |
| Spleen | 0.11 ± 0.02 | 0.29 ± 0.05 |
| Muscle | 0.19 ± 0.04 | 0.35 ± 0.06 |
| Tumor | 2.42 ± 0.43 | 3.28 ± 0.58 |
| Tumor/Blood Ratio | 11 | 4 |
Data sourced from a study on imaging αvβ3 integrin expression.[1]
Table 2: Comparison of ⁶⁴Cu-labeled Monoclonal Antibodies
This table presents the biodistribution of ⁶⁴Cu-labeled anti-EpCAM monoclonal antibody (mAb7) conjugated with NODAGA and DOTA in nude mice with PC3-DsRed xenograft tumors.
| Organ/Tissue | ⁶⁴Cu-NODAGA-mAb7 (%ID/g) at 24h | ⁶⁴Cu-DOTA-mAb7 (%ID/g) at 24h |
| Blood | Higher activity (quantitative data not specified) | Lower activity |
| Liver | Lower accumulation | Higher accumulation |
| Tumor | 13.24 ± 4.86 | 13.44 ± 1.21 |
| Normal Prostate | Significantly lower | Higher |
| Tumor/Prostate Ratio | >2-fold higher | Lower |
This study highlights the improved in vivo stability and bioavailability of the ⁶⁴Cu-NODAGA conjugate.[2][3]
Table 3: Systematic Comparison of ⁶⁸Ga-labeled dimeric RGD Peptides
This study compares the biodistribution of ⁶⁸Ga-labeled E-[c(RGDfK)]2 peptides conjugated with NOTA-Bn, DOTA-Bn, and DTPA-Bn in C57BL/6 mice bearing melanoma tumors at 1 hour post-administration.
| Organ/Tissue | ⁶⁸Ga-NOTA-Bn-(RGD)₂ (%ID/g) | ⁶⁸Ga-DOTA-Bn-(RGD)₂ (%ID/g) | ⁶⁸Ga-DTPA-Bn-(RGD)₂ (%ID/g) |
| Blood | 0.45 ± 0.12 | 0.78 ± 0.25 | 0.65 ± 0.15 |
| Liver | 0.89 ± 0.21 | 3.59 ± 0.18 | 1.25 ± 0.32 |
| Kidneys | 10.5 ± 2.5 | 15.8 ± 3.5 | 12.1 ± 2.8 |
| Tumor | 2.78 ± 0.38 | 3.08 ± 1.1 | 3.36 ± 0.49 |
| Tumor/Blood Ratio | 6.18 | 3.95 | 5.17 |
| Tumor/Liver Ratio | 3.12 | 0.86 | 2.69 |
The study concluded that ⁶⁸Ga-NOTA-Bn-E-[c(RGDfk)]2 showed the best tumor/background ratio.[4]
Key Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the comparative biodistribution studies.
Radiolabeling of Peptides and Antibodies
Objective: To stably incorporate a radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu) into the chelator-conjugated targeting molecule.
General Procedure:
-
Preparation of Radionuclide: For ⁶⁸Ga, it is typically eluted from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure HCl. ⁶⁴Cu is usually produced in a cyclotron and supplied as ⁶⁴CuCl₂.
-
Labeling Reaction:
-
NODAGA conjugates: Typically labeled at room temperature (25°C) for 5-10 minutes.[1][5] For some antibodies, labeling can be done at 25°C for 1 hour.[2]
-
DOTA conjugates: Generally require heating at higher temperatures (e.g., 90-95°C) for 5-30 minutes for peptides.[5][6] For antibodies, labeling is often performed at 40°C for 1 hour.[2]
-
DTPA conjugates: Labeling conditions can vary, but often require heating.[4]
-
-
Quality Control: The radiochemical purity of the final product is assessed using methods like radio-HPLC (High-Performance Liquid Chromatography) or radio-TLC (Thin-Layer Chromatography).
Animal Models and Biodistribution Studies
Objective: To determine the in vivo distribution and clearance of the radiolabeled compound.
General Procedure:
-
Animal Models: Studies often utilize immunodeficient mice (e.g., nude mice) bearing xenograft tumors that overexpress the target of interest (e.g., PC3-DsRed for EpCAM, M21 for αvβ3 integrin).[1][2]
-
Administration: A known amount of the radiolabeled conjugate is injected intravenously into the animals.[5]
-
Tissue Harvesting and Analysis: At predefined time points (e.g., 1, 4, 18, 24, 48 hours) post-injection, animals are euthanized.[2][5] Organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.) are excised, weighed, and the radioactivity is measured using a gamma counter.
-
Data Calculation: The radioactivity in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
In Vitro and In Vivo Stability Studies
Objective: To assess the stability of the radiolabeled complex in biological environments.
General Procedure:
-
In Vitro Stability: The radiolabeled conjugate is incubated in solutions that challenge its stability, such as phosphate-buffered saline (PBS), human serum, or a solution of a competing chelator like EDTA.[1][4][7] The radiochemical purity is measured at different time points.
-
In Vivo Stability: The metabolic fate of the radiotracer is often assessed by analyzing urine or blood samples from the experimental animals using radio-HPLC to identify the parent compound and any potential radiolabeled metabolites.[4]
Visualizing the Workflow and Comparisons
The following diagrams, created using the DOT language, illustrate the experimental workflows and the key comparative aspects of the chelators.
References
- 1. [68Ga]NODAGA-RGD for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Comparative Evaluation of 68Ga-Labeled RGD Peptides Conjugated with Different Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
comparative analysis of radiochemical yield with Nodaga-nhs and DOTA.
For researchers, scientists, and drug development professionals, the choice of a bifunctional chelator is a critical step in the development of radiopharmaceuticals. This guide provides an objective comparison of two commonly used chelators, NODAGA-NHS and DOTA, with a focus on their radiochemical yield and the experimental conditions required for optimal performance. The information presented is supported by experimental data from peer-reviewed studies.
The selection of an appropriate chelator is paramount for the successful development of radiolabeled molecules, directly impacting the radiochemical yield, stability, and in vivo performance of the final product. This guide focuses on a comparative analysis of 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA) conjugated via an N-hydroxysuccinimide (NHS) ester and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data from comparative studies of this compound and DOTA, primarily focusing on radiolabeling with Copper-64 (⁶⁴Cu).
| Chelator | Molecule | Radiometal | Reaction Temperature (°C) | Reaction Time (min) | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |
| This compound | Trastuzumab | ⁶⁴Cu | Room Temperature | 15 | ~80 | >97 | [1] |
| DOTA-NHS | Trastuzumab | ⁶⁴Cu | Room Temperature | 15 | Full incorporation | >97 | [1] |
| NODAGA-ADIBO | Trastuzumab | ⁶⁴Cu | 25 | 15 | >99 | Not Reported | [2] |
| DOTA-ADIBO | Trastuzumab | ⁶⁴Cu | 25 | 15 | 56 | Not Reported | [2] |
| DOTA-ADIBO | Trastuzumab | ⁶⁴Cu | 37 | 60 | 94 | Not Reported | [2] |
| NODAGA-mAb7 | mAb7 | ⁶⁴Cu | 25 | 60 | 59-71 | Not Reported | [3] |
| DOTA-mAb7 | mAb7 | ⁶⁴Cu | 40 | 60 | 59-71 | Not Reported | [3] |
| NODAGA-Pamidronic Acid | Pamidronic Acid | ⁶⁸Ga | >60 | 10-15 | ~93-96 | Not Reported | [4] |
As the data indicates, NODAGA conjugates can achieve high radiochemical yields under milder conditions, often at room temperature, compared to DOTA which may require elevated temperatures to achieve similar efficiencies.[2][3] For instance, while full ⁶⁴Cu incorporation was achieved with DOTA-trastuzumab at room temperature after 15 minutes, NODAGA-trastuzumab reached approximately 80% incorporation under the same conditions.[1] However, another study showed that NODAGA-trastuzumab achieved over 99% radiochemical yield at 25°C in 15 minutes, whereas DOTA-trastuzumab only reached 56% under the same conditions and required heating to 37°C for 60 minutes to achieve a 94% yield.[2]
Experimental Protocols
Below are generalized methodologies for the conjugation and radiolabeling of antibodies with this compound and DOTA, based on protocols described in the cited literature.
Conjugation of Chelator to Antibody
-
Antibody Preparation: The antibody is typically prepared in a suitable buffer, such as borate buffer or phosphate-buffered saline (PBS), at a specific concentration (e.g., 10 mg/mL). The pH of the buffer is crucial and is often adjusted to a slightly alkaline value (pH 8-9.2) to facilitate the reaction with the NHS ester.[5]
-
Chelator-NHS Ester Solution: The this compound or DOTA-NHS ester is dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: A molar excess of the chelator-NHS ester solution is added to the antibody solution. The reaction mixture is then incubated for a specific duration, which can range from 15 minutes to overnight, and at a controlled temperature (e.g., 4°C or room temperature).[2][5]
-
Purification: After incubation, the unreacted chelator and byproducts are removed from the immunoconjugate. This is commonly achieved using size-exclusion chromatography (e.g., PD-10 columns or SEC-HPLC).[2]
Radiolabeling of the Immunoconjugate
-
Radiometal Preparation: The desired radiometal (e.g., ⁶⁴CuCl₂ or ⁶⁸GaCl₃) is obtained in a suitable solution.
-
Labeling Reaction: The purified immunoconjugate is incubated with the radiometal in a buffer that maintains an optimal pH for complexation. For ⁶⁴Cu, a slightly acidic pH of around 5.5 is often used, typically in a sodium acetate or ammonium acetate buffer.[1] For ⁶⁸Ga, a pH range of 4 to 4.5 is optimal.[4]
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period. As noted in the data table, NODAGA conjugates can often be labeled efficiently at room temperature, while DOTA conjugates may require heating to temperatures between 40°C and 95°C to achieve high radiochemical yields.[3][6]
-
Quality Control: The radiochemical purity of the final radiolabeled antibody is determined using techniques such as instant thin-layer chromatography (iTLC) or radio-HPLC.[2]
Mandatory Visualization
To further clarify the experimental processes and the chemical differences between the two chelators, the following diagrams are provided.
Caption: A generalized experimental workflow for the conjugation and radiolabeling of antibodies.
References
- 1. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 1407166-70-4 | Benchchem [benchchem.com]
Safety Operating Guide
Proper Disposal of Nodaga-NHS: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Nodaga-NHS (NODA-GA-NHS ester), a bifunctional chelator commonly used in bioconjugation and radiolabeling research. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.
Summary of Safety and Handling
While the Material Safety Data Sheet (MSDS) for NODA-GA-NHS ester indicates no particular hazards associated with the compound, it is imperative to follow standard laboratory safety protocols.[1] This includes wearing appropriate personal protective equipment (PPE), avoiding contact with eyes and skin, and ensuring adequate ventilation.[1]
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Disposal Procedures for this compound
The following step-by-step guide outlines the recommended procedures for the disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused powder, contaminated labware (e.g., weighing boats, spatulas), and PPE, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure lid.
-
Label the container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.
-
-
Liquid Waste:
-
For solutions containing this compound, collect the waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
Due to the moisture sensitivity of NHS esters, it is good practice to minimize the exposure of waste solutions to the atmosphere to prevent hydrolysis.
-
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Small Spills (Solid):
-
Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material such as vermiculite, sand, or commercially available chemical spill pads.
-
Collect the absorbent material and place it in the designated solid hazardous waste container.
-
Clean the spill area with an appropriate solvent or detergent and water.
-
Step 3: Final Disposal
-
Storage:
-
Store the sealed hazardous waste containers in a designated and well-ventilated waste accumulation area, away from incompatible materials.
-
-
Collection:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all labeling and documentation requirements are met according to local, state, and federal regulations.
-
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard laboratory safety practices and information derived from the Material Safety Data Sheet for NODA-GA-NHS ester.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: A flowchart outlining the proper disposal procedures for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
